TMC353121
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[6-[[2-(3-hydroxypropyl)-5-methylanilino]methyl]-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-23-6-9-26(5-3-16-39)28(19-23)34-21-25-8-10-27-30(20-25)38(22-29-31(40)11-7-24(2)35-29)32(36-27)33-12-4-13-37-14-17-41-18-15-37/h6-11,19-20,34,39-40H,3-5,12-18,21-22H2,1-2H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKORMNNYNRPTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235008 | |
| Record name | TMC-353121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857066-90-1 | |
| Record name | TMC-353121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857066901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMC-353121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMC-353121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538EBT31Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TMC353121 in Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC353121 is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. Developed through molecular modeling of its precursor, JNJ-2408068, this compound demonstrates high antiviral activity against both RSV A and B strains by specifically targeting the viral entry process. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.
Core Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion
This compound exerts its antiviral effect by inhibiting the conformational changes in the RSV F protein that are essential for viral entry into the host cell. The molecule binds to a pocket in the central cavity of the prefusion conformation of the F protein.[1] This binding event disrupts the natural formation of the six-helix bundle (6HB), a critical step in the fusion of the viral and host cell membranes.[2][3]
Instead of completely blocking 6HB formation, this compound is understood to cause a local disturbance in its conformation.[2][3][4] This interference stabilizes an intermediate conformation of the F protein, preventing the F protein from transitioning to its postfusion state, thereby inhibiting both virus-cell fusion and the formation of syncytia (cell-cell fusion).[2][3]
Signaling Pathway of RSV Fusion and Inhibition by this compound
Caption: RSV F-protein mediated fusion and the inhibitory action of this compound.
Quantitative Antiviral Activity
This compound has demonstrated potent in vitro and in vivo activity against RSV. The following tables summarize the key quantitative data from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Virus Strain | Reference |
| pEC50 | 9.9 | - | - | [3][4] |
| EC50 | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) | [5] |
Table 2: In Vivo Efficacy of this compound in BALB/c Mice
| Dosing Regimen | Dose (mg/kg) | Viral Load Reduction (log10) | Assay Method | Reference |
| Prophylactic (single dose, 1 hr pre-infection) | 0.25 - 10 | 0.5 - 1 | Real-time RT-PCR | [2][3] |
| Prophylactic (single dose, 1 hr pre-infection) | 0.25 - 10 | Statistically significant reduction | Plaque Assay | [2] |
| Therapeutic (daily, days 0 to +3 post-infection) | - | 1.49 ± 1.88 | TaqMan PCR | [2] |
Table 3: Efficacy of this compound in African Green Monkeys
| Dosing Regimen | Plasma Exposure | Viral Load Reduction | Reference |
| Prophylactic (Continuous Infusion) | 0.39 µg/mL | Complete inhibition of RSV shedding | [4][6] |
| Therapeutic (Continuous Infusion) | - | Dose-dependent antiviral activity | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound required to inhibit RSV replication in cell culture.
Methodology:
-
Cell Culture: HEp-2 or HeLaM cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of this compound are prepared. The cell monolayers are washed and then infected with a known titer of RSV in the presence of the different concentrations of the compound.
-
Incubation: The infected cells are incubated at 37°C for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the presence of this compound is compared to the number in the untreated control. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Efficacy in a Murine Model
Objective: To assess the antiviral efficacy and protective effects of this compound in a mouse model of RSV infection.
Methodology:
-
Animal Model: BALB/c mice are used.
-
Drug Administration: this compound is administered intravenously (i.v.) as a slow bolus, either prophylactically (before infection) or therapeutically (after infection) at various doses.
-
RSV Infection: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of human RSV A2 strain.
-
Monitoring: Animal body weight is recorded daily to monitor health and response to infection.
-
Outcome Measures: At specified time points post-infection (e.g., day 4), mice are euthanized. Lungs are harvested for viral load determination by quantitative RT-PCR (TaqMan) and plaque assay. Bronchoalveolar lavage (BAL) fluid is collected to assess cellular influx and inflammation.
Experimental Workflow for In Vivo Murine Study
References
- 1. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of TMC353121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC353121 is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting its antiviral activity. The primary molecular target of this compound is the RSV fusion (F) protein , a critical component of the viral machinery responsible for entry into host cells. By binding to a specific conformation of the F protein, this compound effectively halts the fusion process, thereby preventing viral infection.
The Molecular Target: Respiratory Syncytial Virus Fusion (F) Protein
The RSV F protein is a class I viral fusion protein that exists as a trimer on the surface of the virus. It is initially synthesized as an inactive precursor (F0) that is subsequently cleaved by host cell furin-like proteases into two disulfide-linked subunits, F1 and F2. This cleavage is essential for the protein's fusogenic activity. The F1 subunit contains several key domains, including a fusion peptide and two heptad repeat regions, HR1 and HR2.
During viral entry, the F protein undergoes a series of dramatic conformational changes. Triggered by an unknown stimulus, the protein transitions from a metastable prefusion conformation to a highly stable postfusion conformation. This transition involves the formation of a six-helix bundle (6HB) structure, where three HR2 helices pack against a central trimeric coiled-coil formed by three HR1 helices. This process brings the viral and host cell membranes into close proximity, driving membrane fusion and allowing the viral genome to enter the host cell.
Mechanism of Action of this compound
This compound exerts its antiviral effect by directly interfering with the conformational changes of the RSV F protein required for membrane fusion.[1][2][3] It is a non-covalent inhibitor that specifically targets a transient intermediate state of the F protein during the fusion process.
The key steps in the mechanism of action are as follows:
-
Binding to a Prefusion Intermediate: this compound does not bind to the initial prefusion state or the final postfusion 6HB. Instead, it binds to an intermediate conformation of the F protein that is formed after the initial triggering event.
-
Interaction with the Six-Helix Bundle: High-resolution crystal structures have revealed that this compound binds to a hydrophobic pocket within the 6HB.[4] Crucially, the binding site is formed by residues from both the HR1 and HR2 domains.
-
Stabilization of an Alternate Conformation: Rather than preventing the formation of the 6HB altogether, the binding of this compound stabilizes an alternative, non-productive conformation of the bundle.[5][6] This "locked" conformation prevents the final zippering of the HR1 and HR2 domains, which is essential for bringing the viral and cellular membranes together for fusion.
-
Inhibition of Viral Entry: By arresting the F protein in this non-fusogenic state, this compound effectively blocks the fusion of the viral and host cell membranes, thereby preventing viral entry and the initiation of infection.[1][2] This mechanism is effective against both virus-to-cell and cell-to-cell fusion (syncytia formation).[1][2]
The sole target of this compound has been identified as the F protein, as no mutations in other viral proteins have been observed to confer resistance.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Virus Strain/Cell Line | Value | Reference |
| pEC50 | RSV A2 / HEp-2 | 9.9 | [1][5][6] |
| EC50 | RSV A2 / HEp-2 | 0.126 nM | [7] |
| CC50 | HEp-2 cells | 3.98 µM | [7] |
pEC50 is the negative logarithm of the EC50 value.
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Dosing Regimen | Viral Load Reduction (log10) | Reference |
| 0.25 mg/kg | 0.5 | [1] |
| 1 mg/kg | >1.0 | [1] |
| 2.5 mg/kg | >1.5 | [1] |
| 10 mg/kg | >2.0 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in a Non-Human Primate Model
| Parameter | Value | Reference |
| Target Plasma Level (Prophylactic) | 5 ng/mL and 500 ng/mL | [5] |
| Target Plasma Level (Therapeutic) | 50 ng/mL | [5] |
| Plasma Exposure for Complete Inhibition | 0.39 µg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Line: HEp-2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight at 37°C in 5% CO2.
-
Virus: RSV strain A2 is used for infection.
-
Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection and Treatment: The cell culture medium is removed from the plates, and the cells are infected with RSV at a multiplicity of infection (MOI) of 0.01. Immediately after infection, the serially diluted compound is added to the wells.
-
Incubation: The plates are incubated for 5-7 days at 37°C in 5% CO2, or until a clear cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of CPE: The CPE is quantified by staining the cells with a crystal violet solution. The absorbance is read at 595 nm using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral-induced CPE by 50% compared to the virus control.
In Vivo Efficacy Study in BALB/c Mice
-
Animals: Female BALB/c mice, 8-12 weeks old, are used for the study.
-
Virus Inoculation: Mice are intranasally inoculated with 1 x 10^6 plaque-forming units (PFU) of RSV A2 in 50 µL of phosphate-buffered saline (PBS).
-
Drug Administration: this compound is formulated in a suitable vehicle and administered to the mice via the desired route (e.g., oral gavage, intravenous injection) at various doses. Dosing can be prophylactic (before viral challenge) or therapeutic (after viral challenge).
-
Sample Collection: At specified time points post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.
-
Viral Load Quantification: The lung tissue is homogenized, and the viral load is determined by plaque assay or quantitative reverse transcription PCR (qRT-PCR) targeting a specific RSV gene.
-
Data Analysis: The reduction in viral load in the lungs of treated mice is compared to that in the vehicle-treated control group.
High-Resolution Crystal Structure Determination
-
Protein Expression and Purification: The HR1 and HR2 domains of the RSV F protein are expressed as separate constructs in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: The purified HR1 and HR2 peptides are mixed in a 1:1 molar ratio in the presence of an excess of this compound to form the 6HB-inhibitor complex.
-
Crystallization: The complex is concentrated and subjected to crystallization screening using various commercially available screens and optimized conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known 6HB structure as a search model, and the model is refined against the diffraction data. The final structure reveals the precise binding mode of this compound within the 6HB.
Visualizations
Diagram 1: RSV F Protein-Mediated Membrane Fusion
Caption: The conformational changes of the RSV F protein leading to membrane fusion.
Diagram 2: Mechanism of Inhibition by this compound
Caption: this compound binds to an intermediate state of the F protein, preventing fusion.
Diagram 3: Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.
References
- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 2. Selection of a respiratory syncytial virus fusion inhibitor clinical candidate. 2. Discovery of a morpholinopropylaminobenzimidazole derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus [mdpi.com]
TMC353121: A Technical Overview of its Discovery and Preclinical Development as a Potent RSV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, identified through a targeted drug discovery program. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy in animal models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental data and methodologies that have defined the preclinical profile of this antiviral candidate. While selected for clinical evaluation, publicly available information on its clinical development is limited.
Discovery and Lead Optimization
This compound was developed from a precursor molecule, JNJ-2408068, through a sophisticated molecular modeling approach aimed at optimizing its pharmacokinetic properties while retaining high antiviral activity.[1][2] The lead optimization program successfully identified compounds with picomolar anti-RSV activity and resolved issues of tissue retention observed with earlier candidates.[3] This effort culminated in the selection of this compound as a clinical candidate.[3][4]
Mechanism of Action
This compound is a respiratory syncytial virus (RSV) fusion inhibitor.[5][6] Its mechanism of action has been elucidated through time-of-addition and in vitro resistant mutant selection studies.[1][7] The compound specifically targets the RSV fusion (F) protein, which is essential for the entry of the virus into host cells.[7]
The RSV F protein undergoes a conformational change to mediate the fusion of the viral envelope with the host cell membrane. This process involves the formation of a six-helix bundle (6HB). This compound acts by binding to an intermediate conformation of the F protein, causing a local disturbance of the natural six-helix bundle structure.[1][2][6] This interference prevents both the fusion of the virus with the target cell and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), which is a characteristic cytopathic effect of RSV infection.[1][7]
In Vitro Antiviral Activity
This compound has demonstrated potent and specific activity against RSV in cell-based assays. It is equally effective against both RSV A and B subtypes, as well as a range of clinical isolates.[5]
| Parameter | Value | Cell Line | RSV Strain |
| pEC₅₀ | 9.9 | - | - |
| EC₅₀ | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) |
| Table 1: In Vitro Potency of this compound[5] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in multiple animal models, including mice and rats. The compound exhibits multicompartment pharmacokinetics.[5]
| Animal Model | Dose & Route | Key Findings |
| BALB/c Mice | 2.5 mg/kg or 0.25 mg/kg, i.v. | Fast initial decay in serum followed by a slower decay. Rapid elimination from blood with very low levels after 24 hours. Significantly higher concentrations in the lungs compared to serum.[5] |
| Sprague-Dawley Rats | 10 mg/kg, i.v. bolus | Multicompartmental pharmacokinetics. Plasma half-life of approximately 12 hours. Rapidly eliminated from plasma with extensive distribution.[5] |
| Table 2: Summary of Preclinical Pharmacokinetic Studies of this compound[5] |
In Vivo Efficacy and Protective Effects
The antiviral and protective properties of this compound have been evaluated in murine and non-human primate models of RSV infection.
Murine Model Studies
In BALB/c mice, this compound has shown significant antiviral activity in both prophylactic and therapeutic settings.[8]
| Study Design | Dosing Regimen | Key Outcomes |
| Prophylactic | Single dose (0.25–10 mg/kg) 60 minutes before RSV challenge. | Dose-dependent reduction in viral load.[8] |
| Therapeutic | Daily administration starting up to 48 hours post-infection. | Significant reduction in viral load. Treatment was ineffective if started later than 48 hours post-infection.[8] |
| Protective Effects | Various prophylactic and therapeutic regimens. | Prevention of virus-induced weight loss.[7] Reduction in bronchoalveolar lavage (BAL) cell accumulation and severity of lung histopathology.[8] |
| Table 3: Summary of In Vivo Efficacy of this compound in a Murine Model[7][8] |
Non-Human Primate Model Studies
Studies in African green monkeys have further confirmed the dose-dependent antiviral activity of this compound.
| Study Design | Dosing Regimen (Continuous Infusion) | Key Outcomes |
| Study 1 (Prophylactic & Therapeutic) | Target plasma level of 50 ng/mL. | Reduction in peak viral load in both prophylactic and therapeutic arms.[2] |
| Study 2 (Prophylactic) | Target plasma levels of 5 and 500 ng/mL. | Dose-dependent antiviral activity, ranging from a 1 log₁₀ reduction in peak viral load to complete inhibition of RSV replication.[2] |
| Table 4: Summary of In Vivo Efficacy of this compound in a Non-Human Primate Model[2] |
Experimental Protocols
In Vivo Murine RSV Infection Model
-
Animal Model: Inbred 8- to 12-week-old female BALB/c mice.[5]
-
Virus: Plaque-purified human strain RSV A2.[5]
-
Infection: Intranasal inoculation with 2×10⁶ plaque-forming units (PFU) of RSV in 100 μL.[5]
-
Drug Administration: this compound administered intravenously in saline at doses ranging from 0.25-10 mg/kg. Administration timing varied for prophylactic and therapeutic studies.[5]
-
Outcome Measures:
In Vivo Non-Human Primate RSV Challenge Model
-
Animal Model: African green monkeys.[2]
-
Drug Administration: Continuous intravenous infusion of this compound.[2]
-
Study Arms:
-
Sample Collection: Bronchoalveolar lavage fluid and plasma collected every 2 days post-infection.
-
Outcome Measures:
Clinical Development
Conclusion
This compound is a potent and selective RSV fusion inhibitor that has demonstrated significant antiviral efficacy in preclinical models of RSV infection. Its discovery and development were guided by a structure-based drug design approach, leading to a compound with a favorable preclinical profile. The in vivo studies in both mice and non-human primates have shown that this compound can effectively reduce viral replication and associated lung pathology. Although its clinical development journey is not extensively documented in publicly accessible sources, the preclinical data underscore its potential as a therapeutic agent for RSV infections.
References
- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janssen Announces Start of Phase 3 Trial for Investigational Respiratory Syncytial Virus (RSV) Vaccine in Older Adults [jnj.com]
- 6. Current Trials [clinicalresearchofcalifornia.com]
- 7. A Randomized Phase 1 Clinical Trial of a Respiratory Syncytial Virus and Human Metapneumovirus Combination Protein-Based Virus-like Particle Vaccine in Adults 60-75 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Spectrum of TMC353121 Against Respiratory Syncytial Virus (RSV) Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of TMC353121, a potent fusion inhibitor, against various strains of the Respiratory Syncytial Virus (RSV). This document details its mechanism of action, quantitative antiviral spectrum, and the experimental protocols used for its evaluation.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that potently targets the RSV fusion (F) protein.[1] The F protein is essential for viral entry into host cells, mediating the fusion of the viral envelope with the host cell membrane.[2] this compound binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[3][4] This action effectively blocks viral entry and prevents the formation of syncytia (the fusion of infected cells with neighboring healthy cells), a characteristic cytopathic effect of RSV infection.[1]
Quantitative Antiviral Spectrum
This compound demonstrates potent antiviral activity against a broad range of RSV strains, including both major antigenic subgroups (A and B) and various clinical isolates.[5] The compound exhibits high potency, as indicated by its picomolar to nanomolar effective concentrations.
| Parameter | Value | RSV Strain | Cell Line | Reference |
| pEC50 | 9.9 | Not Specified | Not Specified | [3][4] |
| EC50 | 0.07 ng/mL | LO | HeLaM | [5] |
| Potency | Equally potent | Groups A and B, Clinical Isolates | Not Specified | [5] |
| Cytotoxicity | Low | Not Specified | Not Specified | [3][4] |
EC50 (50% effective concentration) represents the concentration of the drug that inhibits 50% of viral replication. pEC50 is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 indicates greater potency. Information on the 50% cytotoxic concentration (CC50) and the resulting selectivity index (SI = CC50/EC50) is limited in publicly available literature, though the compound is noted for its low cytotoxicity.[3][4]
Experimental Protocols
The antiviral activity of this compound has been characterized through various in vitro and in vivo experimental models.
In Vitro Antiviral Assays
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibitory effect of an antiviral compound on infectious virus production.
-
Cell Lines: HEp-2 or Vero cells are commonly used for RSV propagation and plaque assays.[6][7]
-
Protocol:
-
Cell Seeding: Plate susceptible cells (e.g., HEp-2) in multi-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the RSV stock.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Infection: Pre-incubate the virus with the different concentrations of this compound before adding the mixture to the cell monolayers.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose or agarose, containing the respective concentrations of this compound.[6][8] This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Visualization and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[8] The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cell-Cell Fusion Assay
This assay specifically measures the ability of this compound to inhibit the F protein-mediated fusion of cells.
-
Principle: Cells expressing the RSV F protein are co-cultured with target cells. Fusion between these cell populations is quantified, often using a reporter gene system.[9]
-
Protocol:
-
Cell Transfection: Transfect one population of cells (e.g., HEK293T) with a plasmid expressing the RSV F protein and a reporter gene like luciferase.
-
Co-culture: Co-culture the transfected cells with a target cell population.
-
Compound Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate to allow for cell-cell fusion (syncytia formation).
-
Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence). A reduction in reporter signal indicates inhibition of fusion.
-
In Vivo Efficacy Models
The antiviral efficacy of this compound has been demonstrated in animal models, including BALB/c mice and non-human primates.[10][11]
-
Mouse Model:
-
Animal Strain: BALB/c mice are commonly used.[10]
-
Virus Strain: Mice are intranasally infected with RSV A2 strain.
-
Drug Administration: this compound is typically administered intravenously.[10]
-
Efficacy Readouts: Antiviral activity is assessed by measuring the viral load in the lungs using quantitative RT-PCR (qRT-PCR) and plaque assays on lung homogenates.[10] Reductions in lung inflammation and virus-induced weight loss are also key parameters.[10]
-
-
Non-Human Primate Model:
-
Model: African green monkeys provide a model with RSV replication characteristics similar to humans.[11]
-
Drug Administration: Continuous intravenous infusion has been used to maintain target plasma concentrations.[11]
-
Efficacy Readouts: Dose-dependent reduction in viral load in bronchoalveolar lavage fluid is a primary endpoint.[11]
-
Conclusion
This compound is a highly potent RSV fusion inhibitor with a broad spectrum of activity against clinically relevant RSV strains. Its mechanism of action, which involves the stabilization of the prefusion F protein, effectively halts the viral entry process. Both in vitro and in vivo studies have consistently demonstrated its significant antiviral efficacy. This comprehensive data profile supports the continued investigation of this compound as a potential therapeutic agent for the treatment of RSV infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hydroxypropyl methylcellulose plaque assay for human respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TMC353121's Antiviral Activity Against Respiratory Syncytial Virus (RSV) Subtypes A and B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antiviral activity of TMC353121, a potent benzimidazole-derived inhibitor of respiratory syncytial virus (RSV). The document details its efficacy against both RSV A and B subtypes, outlines the experimental methodologies used to determine its activity, and visually represents its mechanism of action and experimental workflows.
Core Compound Activity: Quantitative Data Summary
This compound has demonstrated potent and consistent inhibitory activity against both major subtypes of RSV, A and B.[1] The compound acts as a fusion inhibitor, effectively halting the entry of the virus into host cells.[2]
Table 1: In Vitro Efficacy of this compound against RSV
| Parameter | RSV Subtype/Strain | Cell Line | Value | Citation |
| pEC50 | Not Specified | HeLaM | 9.9 | [1][2] |
| EC50 | Wild-type (strain LO) | HeLaM | 0.07 ng/mL | [1] |
| Potency Comparison | Groups A and B | Not Specified | Equal potency | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Citation |
| BALB/c Mice | 0.25–10 mg/kg (intravenous) | Significant reduction in viral load, bronchoalveolar lavage cell accumulation, and lung histopathology | [2][3] |
| Non-human Primates | Continuous intravenous infusion | Dose-dependent antiviral activity, from 1 log10 reduction to complete inhibition of peak viral load | [4][5] |
Mechanism of Action: RSV Fusion Inhibition
This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to mediate the fusion of the viral and host cell membranes. This compound specifically binds to the F protein, preventing this essential conformational rearrangement and thereby blocking viral fusion and entry.[6]
Caption: this compound binds to the pre-fusion conformation of the RSV F protein, preventing the conformational change required for membrane fusion and viral entry.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Antiviral Activity Assays
The antiviral potency of this compound is primarily determined using cell-based assays that measure the inhibition of viral replication.
This assay quantifies the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: HeLaM cells are seeded into 96-well plates and incubated to form a monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a known titer of RSV (either subtype A or B). Immediately after infection, the different concentrations of this compound are added to the wells.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated, infected control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read, which correlates with the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, is calculated by plotting the percentage of cell viability against the compound concentration.
This assay directly measures the reduction in the number of infectious virus particles.
-
Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6- or 12-well plates.
-
Virus and Compound Incubation: A standardized amount of RSV is pre-incubated with serial dilutions of this compound.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for a defined adsorption period.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 is determined as the concentration that reduces the number of plaques by 50%.
In Vivo Efficacy Studies
Animal models are utilized to assess the antiviral activity and pharmacokinetic profile of this compound in a living organism.
-
Animal Model: BALB/c mice are commonly used for RSV infection studies.[2][3]
-
Infection: Mice are intranasally inoculated with a plaque-purified human strain of RSV A2.[2]
-
Drug Administration: this compound is administered intravenously at various doses and time points relative to the infection.[2]
-
Efficacy Assessment: The antiviral effect is determined by measuring the viral load in the lung tissue using quantitative RT-PCR and plaque assays at specific time points post-infection.[3] Lung inflammation and histopathological changes are also assessed.[2]
-
Animal Model: African Green Monkeys are used as they exhibit an RSV replication pattern similar to humans.[4]
-
Drug Administration: this compound is administered via continuous intravenous infusion to maintain steady plasma concentrations.[4][5]
-
Infection: Animals are challenged with RSV.
-
Efficacy Assessment: Antiviral activity is evaluated by quantifying viral shedding and viral load in bronchoalveolar lavage fluid.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of TMC353121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein (F protein). Developed through a molecular modeling approach from its precursor, JNJ-2408068, this compound was identified as a clinical candidate for the treatment of RSV infection.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical data. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapies.
Pharmacodynamics
Mechanism of Action
This compound exerts its antiviral activity by specifically targeting the RSV F protein, a class I viral fusion protein essential for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane. This process involves a series of conformational changes in the F protein, culminating in the formation of a stable six-helix bundle (6HB) from two heptad repeat regions (HR1 and HR2).[2][3][4]
This compound is a fusion inhibitor that disrupts this process.[5] It binds to a hydrophobic pocket within the trimeric HR1 core of the F protein in its pre-fusion conformation.[6] However, structural studies have revealed a more nuanced mechanism. Rather than completely preventing the formation of the 6HB, this compound binds to an intermediate conformation and stabilizes the interaction between HR1 and HR2 in an alternative, non-fusogenic conformation.[2][3] This binding induces a local disturbance in the natural 6HB structure, effectively arresting the fusion process and preventing both virus-cell fusion and the formation of syncytia (cell-to-cell fusion).[2][5]
In Vitro Antiviral Activity
This compound has demonstrated potent and broad activity against RSV in cell culture. It is active against both RSV A and B subtypes, as well as a range of clinical isolates.[7]
| Parameter | Value | Cell Line | Reference |
| pEC50 | 9.9 | Not Specified | [7] |
| EC50 | 0.07 ng/mL | HeLaM | [7] |
| CC50 | 4436 ng/mL | HeLaM | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including mice, rats, and non-human primates. The compound generally exhibits multicompartment pharmacokinetics.[7]
Pharmacokinetics in Rodents
Studies in BALB/c mice and Sprague-Dawley rats have provided key insights into the disposition of this compound.
| Parameter | Species | Dose | Value | Reference |
| Clearance (CL) | Sprague-Dawley Rat | 10 mg/kg IV | 8.6 L/h/kg | [7][8] |
| Volume of Distribution (Vss) | Sprague-Dawley Rat | 10 mg/kg IV | 55 L/kg | [7][8] |
| Half-life (t1/2) | Sprague-Dawley Rat | 10 mg/kg IV | ~12 hours | [7] |
| AUC0-24h (Plasma) | Sprague-Dawley Rat | 10 mg/kg IV | 1,100 ng·h/mL | [9] |
| AUC0-24h (Lung Tissue) | Sprague-Dawley Rat | 10 mg/kg IV | 131,000 ng·h/g | [9] |
| AUC0-24h (BALF) | Sprague-Dawley Rat | 10 mg/kg IV | Not specified | [9] |
| Cmax (Plasma) | BALB/c Mouse | Not Specified | Not Publicly Available | |
| Tmax (Plasma) | BALB/c Mouse | Not Specified | Not Publicly Available | |
| Bioavailability | Rodents | Not Specified | Not Publicly Available |
Following intravenous administration in mice, this compound showed a rapid initial decay in serum concentrations, followed by a slower elimination phase.[7] Notably, lung concentrations of the drug were significantly higher than those in serum, and detectable levels remained in the lungs for up to 5 days post-administration.[7]
Pharmacokinetics in Non-Human Primates
Studies in African Green Monkeys provided further data on the pharmacokinetic profile of this compound.
| Parameter | Species | Dosing Regimen | Value | Reference |
| Target Plasma Level (Prophylactic) | African Green Monkey | 0.033 mg/mL at 2.5 mL/kg/h (CI) | 50 ng/mL | [5] |
| Target Plasma Level (Prophylactic) | African Green Monkey | 0.0033 mg/mL at 2.5 mL/kg/h (CI) | 5 ng/mL | [5] |
| Target Plasma Level (Prophylactic) | African Green Monkey | 0.33 mg/mL at 2.5 mL/kg/h (CI) | 500 ng/mL | [5] |
| Effective Plasma Exposure for Complete Viral Shedding Inhibition | African Green Monkey | Continuous Infusion | 0.39 µg/mL | [5] |
| Lung Half-life (t1/2) | Not Specified | Not Specified | 25 hours | [5] |
In Vivo Efficacy
The antiviral efficacy of this compound has been demonstrated in various animal models of RSV infection.
Murine Model
In BALB/c mice infected with RSV, this compound administered at doses between 0.25 and 10 mg/kg significantly reduced viral load in the lungs, decreased bronchoalveolar lavage fluid (BALF) cell accumulation, and lessened the severity of lung histopathology.[1] Therapeutic administration was effective when initiated within 48 hours of infection.[1]
Cotton Rat Model
In cotton rats, a single subcutaneous administration of this compound resulted in a dose-dependent reduction in viral titers in the BALF.[9] A pharmacokinetic-pharmacodynamic (PK-PD) model estimated that a plasma concentration of 200 ng/mL was required to achieve 50% of the maximal viral titer reduction.[10]
Non-Human Primate Model
In African Green Monkeys, continuous intravenous infusion of this compound demonstrated a dose-dependent antiviral effect, ranging from a 1 log10 reduction in peak viral load to complete inhibition of viral shedding.[5] Complete inhibition of RSV shedding was achieved at a plasma exposure of 0.39 µg/mL and was associated with a reduction in inflammatory cytokines such as INFγ, IL-6, and MIP-1α.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Antiviral Assays
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infectious activity of a virus.
A detailed protocol involves:
-
Cell Culture: HEp-2 or Vero cells are seeded in 24- or 96-well plates and grown to confluence.[11]
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable cell culture medium.
-
Virus-Compound Incubation: The diluted compound is mixed with a standardized amount of RSV (e.g., 50 plaque-forming units) and incubated for a set period (e.g., 1 hour at 37°C) to allow for binding.[11]
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added. The plates are incubated to allow for viral adsorption.
-
Overlay: After the infection period, the inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like methylcellulose or agarose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 3-5 days to allow for plaque development.
-
Plaque Visualization: The cells are fixed (e.g., with methanol/acetone) and stained. Staining can be done with a crystal violet solution that stains the living cells, leaving the plaques unstained, or through immunostaining using an RSV-specific primary antibody and a labeled secondary antibody.[11]
-
Data Analysis: Plaques are counted, and the percentage of plaque reduction compared to a no-drug control is calculated for each compound concentration. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.
Microneutralization Assay
This assay is a higher-throughput alternative to the traditional PRNT and is often used for screening large numbers of samples.
A typical protocol includes:
-
Cell Seeding: Susceptible cells (e.g., Vero, A549) are seeded in 96-well microtiter plates.[12][13]
-
Sample Preparation: Serum samples containing antibodies or solutions of antiviral compounds are serially diluted in the wells of the microtiter plate.[12]
-
Virus Addition: A fixed amount of RSV is added to each well containing the diluted samples. The plates are incubated to allow for neutralization.[12]
-
Infection: The cell monolayers are then infected with the virus-sample mixtures.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.[14]
-
Endpoint Measurement: The extent of viral infection (and thus neutralization) is determined. This can be done by:
-
Visual inspection for cytopathic effect (CPE).
-
Cell viability assays such as the MTT assay, which measures the metabolic activity of living cells.[15]
-
Immunostaining for viral antigens, followed by automated imaging and counting of infected cells or foci.[16]
-
Using a reporter virus (e.g., expressing GFP), where the level of reporter gene expression is quantified.[14]
-
-
Data Analysis: The neutralization titer is determined as the reciprocal of the highest dilution of the sample that causes a 50% or greater reduction in the viral endpoint.
In Vivo Efficacy Studies
Murine Model of RSV Infection
-
Animals: Inbred mouse strains such as BALB/c are commonly used.[7]
-
Infection: Mice are intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., RSV A2).[7]
-
Drug Administration: this compound is administered via a specified route (e.g., intravenous) at various doses and at different time points relative to the viral challenge (prophylactic or therapeutic).[7]
-
Monitoring: Animal health is monitored daily, including body weight.
-
Endpoint Analysis: At a predetermined time post-infection (e.g., day 4 or 5), animals are euthanized. Lungs are harvested for:
-
Viral Load Quantification: This is typically done by plaque assay or quantitative reverse transcription PCR (qRT-PCR) on lung homogenates.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.
-
BALF Analysis: Bronchoalveolar lavage is performed to collect fluid for cell counting (total and differential) and cytokine analysis.
-
Clinical Development Status
This compound was selected as a clinical candidate for the treatment of RSV infection by Janssen.[1] However, a review of publicly available clinical trial registries and company pipelines does not indicate any active or completed clinical trials for this compound. The specific reasons for the apparent discontinuation of its clinical development have not been publicly disclosed.
Conclusion
This compound is a well-characterized preclinical RSV fusion inhibitor with a novel mechanism of action that involves the stabilization of a non-fusogenic conformation of the F protein's six-helix bundle. It exhibits potent in vitro antiviral activity and has demonstrated significant efficacy in reducing viral replication and lung pathology in multiple animal models. The pharmacokinetic profile is characterized by good lung distribution. While it was once a promising clinical candidate, its progression into later stages of clinical development has not been reported. The data presented in this guide provide a valuable reference for the continued research and development of new antiviral agents targeting RSV.
References
- 1. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Binding of a potent small-molecule inhibitor of six-helix bundle formation requires interactions with both heptad-repeats of the RSV fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-pharmacodynamics of a respiratory syncytial virus fusion inhibitor in the cotton rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
TMC353121: A Technical Guide for Respiratory Syncytial Virus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TMC353121, a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated fusion. This document consolidates key findings on its mechanism of action, antiviral activity, pharmacokinetics, and resistance profile, presenting data in a structured format to support ongoing research and development efforts in the field of RSV therapeutics.
Core Concepts and Mechanism of Action
This compound is a substituted benzimidazole derivative that demonstrates high potency against both RSV A and B subtypes.[1][2] Its mechanism of action is the inhibition of the viral fusion process, a critical step in the RSV life cycle.[3][4]
The RSV fusion (F) protein facilitates the merger of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This process involves a significant conformational change in the F protein from a prefusion to a postfusion state, characterized by the formation of a stable six-helix bundle (6HB).[1]
This compound targets an intermediate conformation of the F protein.[1][5] By binding to a pocket within the F protein trimer, it stabilizes the interaction between the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains in an alternative conformation.[1][5] This interaction locally disturbs the natural formation of the 6HB, thereby preventing the fusion of the viral and cellular membranes and subsequent syncytia formation.[3][4] Time-of-addition studies have confirmed that this compound acts early in the viral replication cycle, consistent with a fusion inhibitor.[3][6]
Figure 1: Mechanism of this compound Action on RSV F-Protein
In Vitro Antiviral Activity
This compound exhibits potent in vitro activity against RSV. Quantitative data from cell-based assays are summarized below.
| Parameter | Value | Cell Line | RSV Strain | Reference |
| pEC₅₀ | 9.9 | - | - | [2][3][4][5][7] |
| EC₅₀ | 0.07 ng/mL | HeLaM | Wild-type (strain LO) | [2][8] |
| EC₅₀ (Ribavirin) | 30 µM | Hep2 | RSV-A | [1][5] |
In Vivo Efficacy and Pharmacokinetics
The antiviral and protective effects of this compound have been evaluated in murine and non-human primate models.
Murine Model (BALB/c Mice)
Studies in BALB/c mice have demonstrated that this compound significantly reduces viral load and lung inflammation when administered both prophylactically and therapeutically.[3][9]
| Administration | Dose Range (mg/kg) | Viral Load Reduction (log₁₀) | Key Outcomes | Reference |
| Prophylactic (single dose) | 0.25 - 10 | 0.5 - 1.0 (RT-PCR) | Significant reduction in viral load, prevention of weight loss, reduced BAL cell influx. | [3] |
| Therapeutic (daily) | - | 1.49 (days 0 to +3) | Effective if initiated within 48 hours of infection. | [3][4][6] |
Pharmacokinetics in Mice: Following intravenous administration, this compound exhibits multicompartment pharmacokinetics with rapid initial decay in serum followed by a slower elimination phase.[2][6] Lung tissue concentrations are substantially higher and more sustained than in serum, with detectable levels up to 5 days post-treatment.[2][6]
Non-Human Primate Model (African Green Monkeys)
In African Green Monkeys, continuous intravenous infusion of this compound resulted in a dose-dependent reduction in viral shedding.[1][5][10]
| Treatment Arm | Target Plasma Level (ng/mL) | Viral Load Reduction | Key Outcomes | Reference |
| Prophylactic (Px500) | 500 | Complete inhibition | Associated with a dose-dependent reduction in inflammatory cytokines (IFNγ, IL-6, MIP1α). | [1][5][10] |
| Prophylactic (Px50) | 50 | ~1 log₁₀ reduction | Dose-dependent antiviral activity observed. | [1][5][10] |
| Therapeutic (Tx50) | 50 | - | - | [1][5][10] |
Resistance Profile
As with many small-molecule antivirals, resistance to this compound can emerge. In vitro selection studies have identified mutations in the RSV F protein that confer resistance.
The K394R mutation in the F protein has been identified as a key substitution conferring resistance to this compound and other fusion inhibitors like BMS-433771.[11][12][13] This mutation is thought to alter the stability and triggering rate of the F protein, narrowing the window of opportunity for the inhibitor to bind.[11]
Figure 2: Experimental Workflow for RSV Resistance Selection
Experimental Protocols
In Vivo Murine RSV Infection Model
-
Virus: Plaque-purified human RSV A2 strain.
-
Infection: Mice are infected intranasally with 2x10⁶ plaque-forming units (PFU) in a 100 µL volume.[2][3]
-
Compound Administration: this compound is administered intravenously (i.v.) in saline at specified doses (e.g., 0.25-10 mg/kg).[2][3] Administration schedules can be prophylactic (e.g., 60 minutes prior to infection) or therapeutic (e.g., daily for several days post-infection).[3]
-
Monitoring: Animal health is monitored by daily body weight measurements.[2][3]
-
Endpoints: At specified time points (e.g., day 4 post-infection), lungs are harvested. Viral load is quantified by quantitative RT-PCR (targeting the L-gene) and plaque assay.[3] Bronchoalveolar lavage (BAL) is performed to assess cellular infiltration and inflammation.[3]
In Vitro Resistance Selection
-
Cell Line: HEp-2 or HeLaM cells.
-
Virus: Wild-type RSV A2 strain.
-
Procedure: The virus is cultured in the presence of sub-optimal concentrations of this compound.[13] Supernatant from cultures showing cytopathic effect (CPE) is used for subsequent passages with gradually increasing concentrations of the compound.[12][13] A parallel culture without the compound is maintained as a control for genetic drift.[12]
-
Analysis: Once a resistant viral population is established, its susceptibility to this compound is determined by plaque reduction or CPE-based assays to calculate the fold-change in EC₅₀ compared to the wild-type virus.[11] The viral RNA is extracted, and the F gene is sequenced to identify mutations responsible for the resistant phenotype.[13]
Serum Neutralization Assay
-
Sample Preparation: Serum samples are heat-inactivated.
-
Procedure: Serial two-fold dilutions of the serum are prepared (starting at 1:10).[1] Diluted serum is incubated with a known amount of RSV (e.g., 100 PFU/mL) for 1 hour at 37°C.[1]
-
Infection: The virus-serum mixtures are then transferred to confluent Vero cell monolayers in 96-well plates.[1]
-
Readout: Plates are incubated for 7 days at 37°C, after which wells are observed for the presence of cytopathic effect (CPE).[1] The neutralization titer is the highest serum dilution that completely neutralizes the infectivity of the virus.[1]
Conclusion
This compound is a well-characterized RSV fusion inhibitor with potent in vitro and in vivo activity. Its mechanism of targeting a key conformational change in the F protein provides a strong rationale for its antiviral effect. While the emergence of resistance through mutations in the F protein, such as K394R, is a consideration for its clinical development, this compound remains a valuable tool for RSV research and a significant benchmark for the development of next-generation fusion inhibitors. The data and protocols summarized in this guide are intended to facilitate further investigation into its therapeutic potential and the broader field of RSV antiviral discovery.
References
- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. apexbt.com [apexbt.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of TMC353121: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of TMC353121, a potent inhibitor of the Respiratory Syncytial Virus (RSV). This document outlines the quantitative measures of its antiviral activity, detailed experimental methodologies for assessing its potency, and visual representations of its mechanism of action and experimental workflows.
Core Data Presentation: In Vitro Potency of this compound
The antiviral efficacy of this compound has been quantified using standard in vitro assays, yielding the following key metrics.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| pEC50 | 9.9 | - | RSV | [1][2][3] |
| EC50 | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Mechanism of Action: RSV Fusion Inhibition
This compound exerts its antiviral effect by inhibiting the fusion of the Respiratory Syncytial Virus with host cells.[1][5] This process is mediated by the viral F (fusion) protein, a critical component for viral entry.[4][6] this compound specifically targets the F protein, causing a local disturbance in its natural six-helix bundle conformation.[1][5] This interference prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry and the formation of syncytia (the fusion of infected cells with neighboring healthy cells).[1][5]
Experimental Protocols: In Vitro Potency Determination
The following protocol describes a representative cytopathic effect (CPE) inhibition assay for determining the in vitro potency of antiviral compounds against Respiratory Syncytial Virus. This method is based on standard virological techniques and reflects the general procedures used in the field.
Objective: To determine the concentration of this compound required to inhibit 50% of the virus-induced cytopathic effect (EC50) in a susceptible cell line.
Materials:
-
Cells: HEp-2 or HeLa cells
-
Virus: Respiratory Syncytial Virus (RSV) strain (e.g., Long, A2)
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell viability dye (e.g., Neutral Red, Crystal Violet) or a luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Plate reader (for spectrophotometry or luminescence)
-
Procedure:
-
Cell Seeding:
-
Harvest a confluent monolayer of HEp-2 or HeLa cells using Trypsin-EDTA.
-
Resuspend the cells in Growth Medium and perform a cell count.
-
Seed the 96-well plates with an appropriate cell density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) to achieve a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in Assay Medium. It is common to perform half-log or two-fold serial dilutions to cover a wide concentration range.
-
-
Infection and Treatment:
-
After 24 hours of incubation, inspect the cell monolayers for confluency.
-
Aspirate the Growth Medium from the wells.
-
Add the prepared dilutions of this compound to the respective wells in triplicate.
-
Include control wells:
-
Cell Control (CC): Cells with Assay Medium only (no virus, no compound).
-
Virus Control (VC): Cells with Assay Medium and virus (no compound).
-
-
Immediately after adding the compound, infect the wells (except for the Cell Control wells) with a pre-titered amount of RSV, typically at a multiplicity of infection (MOI) that will cause significant CPE in the Virus Control wells within 4-5 days.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until approximately 80-90% CPE is observed in the Virus Control wells.
-
-
Quantification of Cytopathic Effect:
-
At the end of the incubation period, quantify the CPE. This can be done through several methods:
-
Microscopic Examination: Score the CPE in each well on a scale (e.g., 0 to 4, where 0 is no CPE and 4 is complete cell monolayer destruction).
-
Cell Viability Assay (e.g., Neutral Red Staining):
-
Remove the medium and add a solution of Neutral Red dye.
-
Incubate to allow for dye uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add a destain solution to lyse the cells and release the incorporated dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the Cell Control and Virus Control wells.
-
Plot the percentage of inhibition of CPE against the logarithm of the compound concentration.
-
Determine the EC50 value by performing a non-linear regression analysis (e.g., a four-parameter logistic curve fit). The pEC50 can then be calculated as -log(EC50).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-depth Technical Guide to TMC353121 and its Effect on RSV-F Protein Conformation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, which involves the stabilization of the prefusion conformation of the RSV-F protein, thereby preventing viral entry into host cells. This guide includes a compilation of quantitative data on its antiviral activity and binding affinity, detailed experimental protocols for its characterization, and visualizations of its mechanism and relevant experimental workflows.
Introduction to RSV-F Protein and the Fusion Process
The respiratory syncytial virus fusion (F) protein is a class I viral fusion protein essential for viral entry. It is synthesized as a precursor, F0, which is cleaved into F1 and F2 subunits that remain linked by disulfide bonds. The F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion conformation. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell. The prefusion conformation of the F protein is the primary target for neutralizing antibodies and antiviral drugs like this compound.
Mechanism of Action of this compound
This compound is a highly potent RSV fusion inhibitor that specifically targets the F protein[1][2]. Its mechanism of action is centered on the stabilization of the prefusion conformation of the F protein[3].
This compound binds to a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer[3][4]. This binding site is located at the interface of the F1 and F2 subunits and involves residues from both. By occupying this pocket, this compound acts as a "molecular glue," tethering different regions of the F protein and preventing the necessary structural rearrangements for the transition to the postfusion state. This stabilization of the prefusion conformation effectively blocks the fusion of the viral and host cell membranes, thereby inhibiting viral entry and subsequent replication[3][4].
dot
Caption: Mechanism of this compound action on RSV-F protein.
Quantitative Data
The antiviral potency and binding characteristics of this compound have been quantified through various in vitro assays.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | RSV Strain | Potency Metric | Value | Reference |
| Antiviral Assay | HeLaM | Wild-type (LO) | EC50 | 0.07 ng/mL | [2] |
| Antiviral Assay | - | - | pEC50 | 9.9 | [1][2] |
| Plaque Reduction Neutralization Test (PRNT) | - | - | IC50 | 5.8 nM | [5] |
Table 2: Binding Affinity of this compound to Prefusion RSV-F Protein
| Method | Protein Construct | Temperature (°C) | Binding Affinity (Kd) | Reference |
| Isothermal Titration Calorimetry (ITC) | Prefusion-stabilized RSV F (DS-Cav1) | 25 | 1.7 - 39 nM | [3] |
Table 3: this compound Resistance-Associated Mutations in RSV-F Protein
| Mutation | Fold Resistance | Reference |
| K394R | >100 | [6] |
| S398L | - | [6] |
| D486N | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
This protocol is for determining the binding affinity of this compound to a stabilized prefusion RSV-F protein construct (e.g., DS-Cav1).
Materials:
-
Nano ITC Standard Volume calorimeter (e.g., TA Instruments)
-
Purified, prefusion-stabilized RSV-F protein (e.g., DS-Cav1)
-
This compound
-
Dialysis buffer (e.g., PBS containing 1% DMSO)
-
Degassed buffer for ITC experiment
Procedure:
-
Sample Preparation:
-
Dialyze the purified RSV-F protein extensively against the dialysis buffer at 4°C.
-
Dissolve this compound in the same dialysis buffer to the desired concentration.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the calorimeter temperature to 25°C.
-
-
Titration:
-
Load the sample cell with the RSV-F protein solution at a concentration of 4.0–5.5 µM.
-
Load the injection syringe with the this compound solution at a concentration of 37 µM.
-
Perform titrations consisting of 10 µL injections, each lasting 10 seconds and spaced 300 seconds apart.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Fusion Assay
This protocol describes a reporter gene-based assay to quantify the inhibition of RSV-F mediated cell-cell fusion by this compound.
Materials:
-
Effector cells (e.g., HEK293T)
-
Target cells (e.g., HEp-2)
-
Expression plasmid for RSV-F protein
-
Reporter plasmid (e.g., luciferase under the control of a T7 promoter)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation:
-
Effector Cells: Co-transfect effector cells with the RSV-F expression plasmid and a plasmid encoding T7 RNA polymerase.
-
Target Cells: Transfect target cells with the luciferase reporter plasmid.
-
-
Fusion Assay:
-
Plate the transfected target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the target cells.
-
Overlay the effector cells onto the target cells.
-
Incubate the co-culture for a defined period (e.g., 24 hours) to allow for cell fusion.
-
-
Quantification:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each concentration of this compound and determine the IC50 value.
-
Generation of this compound-Resistant RSV Mutants
This protocol outlines the in vitro method for selecting and identifying RSV mutants with reduced susceptibility to this compound.
Materials:
-
HEp-2 cells
-
Wild-type RSV (e.g., A2 strain)
-
This compound
-
Cell culture medium and supplements
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Resistance Selection:
-
Infect HEp-2 cells with wild-type RSV in the presence of a sub-optimal concentration of this compound.
-
Culture the infected cells until cytopathic effect (CPE) is observed.
-
Harvest the virus-containing supernatant and use it to infect fresh HEp-2 cells with gradually increasing concentrations of this compound.
-
Continue this passaging until the virus can replicate in the presence of high concentrations of the inhibitor.
-
-
Viral Genome Sequencing:
-
Extract viral RNA from the resistant virus population.
-
Perform RT-PCR to amplify the F protein gene.
-
Sequence the amplified DNA using Sanger sequencing.
-
-
Mutation Identification:
-
Align the sequence of the F protein gene from the resistant virus with that of the wild-type virus to identify amino acid substitutions.
-
Visualizations
Experimental Workflow for Evaluating an RSV Fusion Inhibitor
dot
Caption: A typical experimental workflow for characterizing an RSV fusion inhibitor.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its well-defined mechanism of action, involving the stabilization of the prefusion RSV-F protein, provides a clear rationale for its potent antiviral activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of virology and drug discovery, facilitating further investigation into RSV fusion inhibitors and the development of novel therapeutic strategies against this important respiratory pathogen.
References
- 1. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model | European Respiratory Society [publications.ersnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TMC353121 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated fusion.[1][2] It demonstrates significant antiviral activity in various animal models, making it a promising candidate for clinical development.[1] These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for this compound in preclinical research, based on published studies.
Mechanism of Action
This compound targets the RSV fusion (F) protein, which is crucial for the virus's entry into host cells. By binding to the F protein, this compound disrupts the natural conformational changes required for the fusion of the viral envelope with the host cell membrane. This action prevents the virus from entering the cell and also inhibits the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), a characteristic cytopathic effect of RSV infection.[1][3] Specifically, it is understood to cause a local disturbance in the six-helix bundle conformation of the RSV-F protein.[1][4]
References
Application Notes and Protocols for TMC353121 Continuous Infusion in Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the continuous intravenous infusion of TMC353121 in a non-human primate model, based on published preclinical studies. This compound is a potent, small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, demonstrating significant antiviral activity in vivo.[1][2][3]
Mechanism of Action
This compound is a respiratory syncytial virus (RSV) fusion inhibitor.[4] It targets the RSV F protein, which is crucial for the virus's entry into host cells.[2][5] The mechanism involves preventing the fusion of the viral envelope with the host cell membrane, thereby inhibiting the initiation of infection and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[1][2][5] this compound is understood to bind to an intermediate conformation of the F protein, causing a local disruption of the natural six-helix bundle structure that is essential for the fusion process.[1][2][6]
Pharmacokinetic Data in Primates
Continuous infusion of this compound has been evaluated in African green monkeys. The following tables summarize the dosing and pharmacokinetic parameters from these studies.[6][7]
Table 1: Dosing Regimens for Continuous Infusion of this compound in African Green Monkeys [6][8]
| Study Arm | Target Plasma Level (ng/mL) | This compound Concentration (mg/mL) | Infusion Rate (mL/kg/h) | Duration |
| Prophylactic 5 (Px5) | 5 | 0.0033 | 2.5 | 72h pre-infection to 14 days |
| Prophylactic 50 (Px50) | 50 | 0.033 | 2.5 | 24h pre-infection to 10 days |
| Therapeutic 50 (Tx50) | 50 | 0.033 | 2.5 | 24h post-infection to 8 days |
| Prophylactic 500 (Px500) | 500 | 0.33 | 2.5 | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in African Green Monkeys [6][7]
| Study Arm | Mean Plasma Concentration (µg/mL) | Mean BALF Concentration (µg/mL) | Mean Lung Tissue Concentration (µg/g) |
| Px5 | 0.004 ± 0.001 | 0.001 ± 0.000 | 0.04 ± 0.01 |
| Px50 | 0.04 ± 0.01 | 0.006 ± 0.002 | 0.6 ± 0.2 |
| Px500 | 0.39 ± 0.09 | 0.03 ± 0.01 | 16 ± 4 |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocol: Continuous Infusion in African Green Monkeys
The following protocol is based on the methodology described by Ispas et al. (2015) in their study of this compound in African green monkeys.[6]
1. Animal Model:
-
Species: African green monkeys (Chlorocebus sabaeus)
2. Catheterization:
-
Anesthetize the animals (e.g., with ketamine and isoflurane).
-
Surgically implant a central venous catheter into the femoral vein, with the tip advanced into the inferior vena cava.[6]
-
Shave and aseptically prepare the inguinal and dorsal regions.
-
Administer pre-emptive analgesics (e.g., Ketofen 5 mg/kg) and atropine (0.02 mg/kg).
-
Provide a course of post-operative antibiotics (e.g., Baytril 5 mg/kg for five days).[6]
3. Drug Formulation and Infusion:
-
Stock Solution: this compound is provided at a concentration of 10 mg/mL in 12% Captisol at pH 6.0.[6]
-
Infusion Solution Preparation:
-
To prepare 500 mL infusion bags with 4% Captisol, inject the required volume of the 10 mg/mL stock solution into the bag. For example:
-
For 0.33 mg/mL: 16.5 mL of stock solution.
-
For 0.033 mg/mL: 1.65 mL of stock solution.
-
For 0.0033 mg/mL: 0.165 mL of stock solution.
-
-
Mix the infusion bags by inverting them approximately 20 times.[6]
-
-
Vehicle Control: The vehicle control consists of 4% Captisol at pH 6.0, made isotonic with saline.[6]
-
Infusion:
-
Immediately following surgery, infuse sterile saline at a rate of 10.0 mL/hour until the initiation of dosing.[6]
-
Connect the infusion bag to the central catheter and administer the drug or vehicle via continuous infusion at the specified rate (e.g., 2.5 mL/kg/h).
-
4. Sample Collection and Processing:
-
Collect plasma and bronchoalveolar lavage fluid (BALF) at regular intervals (e.g., every 2 days post-infection) for pharmacokinetic and safety analysis.[6][7]
5. RSV Challenge Model (for efficacy studies):
-
Infect animals with a relevant strain of RSV via intranasal and/or intratracheal inoculation.
-
Monitor viral shedding in BALF.
Safety and Tolerability
In the described primate studies, continuous infusion of this compound for up to 16 days was generally well-tolerated, with no new safety findings reported.[6][8]
Conclusion
This compound demonstrates dose-dependent antiviral efficacy against RSV in a non-human primate model when administered via continuous infusion.[6][8] Complete inhibition of viral shedding was observed at relatively low plasma exposures.[8] These protocols and data provide a foundation for further preclinical and clinical development of this compound as a potential therapeutic for RSV infection.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 8. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro RSV Fusion Inhibition Assay Using TMC353121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The RSV fusion (F) protein is a critical component for viral entry into host cells, mediating the fusion of the viral envelope with the cell membrane. This process makes the F protein a prime target for antiviral drug development. TMC353121 is a potent, small molecule inhibitor of RSV fusion.[1][2] These application notes provide a detailed protocol for an in vitro RSV fusion inhibition assay using this compound, intended to guide researchers in the evaluation of this and other potential RSV fusion inhibitors.
Mechanism of Action of this compound
This compound is a substituted benzimidazole that acts as an RSV fusion inhibitor.[3] Its mechanism of action involves binding to an intermediate conformation of the RSV F protein.[3][4] This binding stabilizes the interaction between the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains in an alternative conformation of the six-helix bundle (6HB).[3][4] By causing a local disturbance in the natural formation of the 6HB, this compound effectively prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell.[2][3]
Quantitative Data for this compound
The following table summarizes the in vitro efficacy and cytotoxicity of this compound against Respiratory Syncytial Virus.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| pEC50 | 9.9 | - | - | [1][2][3][5] |
| EC50 | 0.07 ng/mL | HeLaM | Wild-type RSV (strain LO) | [1][6] |
| CC50 | 4436 ng/mL | HeLaM | - | [1] |
Experimental Protocols
Cell-Based RSV Fusion Inhibition Assay
This protocol describes a method to quantify the inhibition of RSV-induced cell fusion (syncytia formation) by this compound. This assay can be adapted for high-throughput screening of other potential fusion inhibitors.
Materials:
-
Cells: HEp-2 or HeLaM cells (permissive to RSV infection).
-
Virus: RSV A2 strain (or other suitable laboratory strain).
-
Compound: this compound (or other test compounds).
-
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 2% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Anti-RSV F protein monoclonal antibody.
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1N H2SO4)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Plate reader
-
Procedure:
-
Cell Seeding:
-
Culture HEp-2 or HeLaM cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM).
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Virus Infection:
-
Dilute the RSV stock in culture medium to a multiplicity of infection (MOI) that results in significant syncytia formation within 48-72 hours.
-
Add 100 µL of the diluted virus to all wells except the "cell control" wells.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until syncytia are clearly visible in the "virus control" wells.
-
-
Quantification of Fusion Inhibition (Immunoplaque-based):
-
After the incubation period, visually inspect the wells under a microscope to assess syncytia formation.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RSV F protein antibody (diluted in blocking buffer) for 1 hour at 37°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at 37°C.
-
Wash the cells five times with PBS.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of syncytia formation) using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cells: HEp-2 or HeLaM cells.
-
Compound: this compound (or other test compounds).
-
Media: As described above.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
-
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the fusion inhibition assay protocol.
-
-
Compound Addition:
-
Add serial dilutions of the compound to the wells. Include a "cell control" with no compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the fusion inhibition assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro efficacy of the RSV fusion inhibitor this compound. These assays are fundamental in the preclinical assessment of novel antiviral candidates targeting RSV fusion. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the identification and characterization of potent RSV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for TMC353121 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein (F-protein).[1][2] It effectively blocks the entry of the virus into host cells by preventing the fusion of the viral envelope with the cell membrane.[2][3] These characteristics make this compound a valuable tool for in vitro studies of RSV infection and the development of antiviral therapeutics. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a cell culture setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and calculation of working concentrations.
| Property | Value | Reference |
| Molecular Weight | 558.71 g/mol | [1] |
| Formula | C₃₂H₄₂N₆O₃ | [2][4] |
| CAS Number | 857066-90-1 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| pEC₅₀ | 9.9 | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for dilutions
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.59 mg of this compound.
-
Dissolving the Compound:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to final working concentrations for cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1%, and not exceed 0.5%.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 10 µL of 10 mM stock + 990 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 1 µM working solution from a 100 µM intermediate solution, add 10 µL of the intermediate solution to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.001%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Use Immediately: Use the freshly prepared working solutions for your cell culture experiments immediately. Do not store diluted working solutions.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols for TMC353121 in Prophylactic and Therapeutic Respiratory Syncytial Virus (RSV) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The development of effective antiviral agents remains a critical unmet need.[3] TMC353121 is a potent, small molecule inhibitor of the RSV fusion (F) protein.[1][4][5] It has demonstrated significant antiviral activity in preclinical models, making it a promising candidate for both prophylactic and therapeutic interventions against RSV infection.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical RSV research, with detailed protocols for in vivo studies.
Mechanism of Action
This compound is a substituted benzimidazole that acts as an RSV fusion inhibitor.[6] Its mechanism of action involves binding to an intermediate conformation of the RSV F protein.[1][4][6] This binding event stabilizes the interaction between the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains in an alternative conformation of the six-helix bundle (6HB).[6] By causing a local disturbance in the natural formation of the 6HB, this compound effectively blocks the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[1][4][6] This mechanism prevents both virus-cell fusion and the formation of syncytia.[1][4]
Data Presentation
In Vivo Efficacy of this compound in a Murine Model
| Study Parameter | Prophylactic Administration | Therapeutic Administration | Vehicle Control | Reference |
| Dosing Regimen | Single i.v. injection 1 hour prior to RSV infection | Daily i.v. injection starting 24 or 48 hours post-infection | Single or daily i.v. injection | [1] |
| Dose Range | 0.25 - 10 mg/kg | Not specified | - | [1] |
| Viral Load Reduction | Significant reduction in lung viral load | Effective if started within 48h post-infection | - | [1][2] |
| Lung Inflammation | Reduced bronchoalveolar lavage (BAL) cell accumulation | Reduced BAL cell accumulation | - | [1] |
| Weight Loss | Prevented virus-induced weight loss | Abolished weight loss effect of RSV infection | Substantial weight loss observed | [1][4] |
In Vivo Efficacy of this compound in a Non-Human Primate Model
| Study Parameter | Prophylactic Arm (Px50) | Therapeutic Arm (Tx50) | Vehicle Control (Vh1) | Reference |
| Target Plasma Level | 50 ng/mL | 50 ng/mL | - | [6][7] |
| Administration | Continuous i.v. infusion starting 24h before infection | Continuous i.v. infusion starting 24h after infection | Continuous i.v. infusion | [6][7] |
| Peak Viral Load (log10) | 6.88 | 7.0 | 8.15 | [6] |
| Viral Load Reduction vs. Control (log10) | 1.27 | 1.15 | - | [6] |
| Viral Load AUC Reduction vs. Control (%) | 20 | 5 | - | [6] |
| Study Parameter | Prophylactic Arm (Px5) | Prophylactic Arm (Px500) | Vehicle Control (Vh2) | Reference |
| Target Plasma Level | 5 ng/mL | 500 ng/mL | - | [3][6][7] |
| Administration | Continuous i.v. infusion starting 72h before infection | Continuous i.v. infusion starting 72h before infection | Continuous i.v. infusion | [3][6][7] |
| Antiviral Activity | Dose-dependent antiviral activity | Complete inhibition of RSV replication | - | [3][6][7] |
Experimental Protocols
Protocol 1: Prophylactic and Therapeutic Efficacy of this compound in a Murine Model
Objective: To evaluate the in vivo antiviral and protective properties of this compound against RSV infection in BALB/c mice.
Materials:
-
This compound
-
Vehicle control (e.g., 4% aqueous Captisol)
-
Female BALB/c mice (3-4 weeks old)
-
RSV A2 strain
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Experimental Workflow:
Procedure:
-
Animal Handling and Grouping:
-
Acclimatize female BALB/c mice for at least one week.
-
Randomly assign mice to different treatment groups (prophylactic, therapeutic, and vehicle control).
-
-
Drug Administration:
-
Prophylactic Regimen: Administer a single intravenous (i.v.) slow bolus injection of this compound at desired doses (e.g., 0.25-10 mg/kg) one hour prior to RSV challenge.
-
Therapeutic Regimen: Initiate daily i.v. slow bolus injections of this compound at 24 or 48 hours after RSV infection.
-
Vehicle Control: Administer the vehicle solution following the same schedule as the treatment groups.
-
-
RSV Infection:
-
Anesthetize mice lightly.
-
Inoculate mice intranasally with RSV A2 (e.g., 2 x 10^6 PFU in 50 µL of PBS).
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for weight loss and clinical signs of illness.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., day 4 post-infection), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counts.
-
Harvest the lungs for viral load determination by quantitative real-time PCR (qRT-PCR) and plaque assay, as well as for histopathological analysis.
-
Protocol 2: Prophylactic and Therapeutic Efficacy of this compound in a Non-Human Primate Model
Objective: To assess the antiviral activity of this compound in African green monkeys, a model with RSV replication characteristics similar to humans.
Materials:
-
This compound
-
Vehicle control (e.g., 4% aqueous Captisol)
-
African green monkeys
-
RSV A2 strain
-
Continuous infusion pumps
-
Equipment for bronchoalveolar lavage (BAL) and blood collection
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Quarantine and screen African green monkeys for the absence of RSV neutralizing antibodies.
-
surgically implant vascular access ports for continuous intravenous infusion.
-
-
Drug Administration:
-
Prophylactic Regimen: Begin continuous i.v. infusion of this compound at the target dose (to achieve desired plasma levels, e.g., 5, 50, or 500 ng/mL) 24 to 72 hours before RSV inoculation.
-
Therapeutic Regimen: Start continuous i.v. infusion of this compound 24 hours after RSV inoculation.
-
Vehicle Control: Administer the vehicle using the same infusion protocol.
-
-
RSV Challenge:
-
Inoculate the animals with RSV A2 via the intratracheal route.
-
-
Sample Collection:
-
Collect BAL fluid and plasma samples at regular intervals (e.g., every two days) for virological, pharmacokinetic, and safety analyses.
-
-
Endpoint Analysis:
-
Determine viral loads in BAL fluid using qRT-PCR.
-
Measure plasma concentrations of this compound to assess pharmacokinetics.
-
Analyze cytokine and chemokine levels (e.g., IFNγ, IL-6, MIP1α) in BAL fluid.
-
Perform a full necropsy at the end of the study for histopathological examination.
-
Conclusion
This compound has demonstrated potent antiviral activity against RSV in both murine and non-human primate models. The provided data and protocols offer a framework for researchers to further investigate the prophylactic and therapeutic potential of this promising RSV fusion inhibitor. These studies highlight the dose-dependent efficacy of this compound in reducing viral replication and associated pathology, supporting its continued development as a potential treatment for RSV infections.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lung Histopathology Following TMC353121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMC353121 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It has demonstrated significant antiviral activity and lung-protective effects in preclinical models of RSV infection.[1][3] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in reducing lung pathology associated with RSV infection. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of this and similar antiviral compounds.
Mechanism of Action
This compound targets the RSV F protein, which is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1][4] The compound binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes required for membrane fusion.[5][6] This mechanism effectively blocks viral entry into the host cell and prevents the formation of syncytia, the fusion of infected cells with neighboring uninfected cells.[1][4]
Quantitative Data Summary
The efficacy of this compound in mitigating RSV-induced lung pathology has been quantified in preclinical studies. The following tables summarize key findings from a study in BALB/c mice.
Table 1: Effect of this compound on Viral Load in Lung Tissue
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Median Viral Load Reduction (log10) |
| This compound | 0.25 - 10 | Daily, pre-infection (Day -5 to 0) | 0.94 ± 0.49 |
| This compound | 0.25 - 10 | Daily, post-infection (Day 0 to +3) | 1.49 ± 1.88 |
| This compound | 0.25 - 10 | Single dose | 0.4 ± 0.42 |
| Data adapted from a study in RSV-infected BALB/c mice.[4] |
Table 2: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Cell Influx
| Treatment Group | Dosage (mg/kg) | Total BAL Cells (relative to untreated) | Macrophage Infiltration (relative to untreated) | Lymphocyte Infiltration (relative to untreated) |
| RSV-infected (untreated) | - | ~2-fold increase | Increased | Increased |
| This compound-treated | 1 - 10 | Similar to non-infected | Reduced | Reduced |
| Data represents findings from RSV-infected BALB/c mice.[1] |
Table 3: Lung Histopathology Scores in RSV-Infected Mice
| Treatment Group | Total Histopathology Score (out of a maximum possible score) | Key Histopathological Findings |
| RSV-infected (untreated) | 12 (Clinically significant) | Accumulation of inflammatory cells in bronchiolar and alveolar spaces. |
| This compound-treated | Similar to non-infected controls | No significant inflammatory cell infiltrates. |
| Scoring based on a system assessing inflammatory cell infiltrates.[7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a murine model of RSV infection.
Experimental Workflow
Protocol 1: Bronchoalveolar Lavage (BAL) and Cell Analysis
Objective: To quantify the inflammatory cell influx into the airways.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
24-gauge catheter
-
1 ml syringe
-
Sterile phosphate-buffered saline (PBS) with 0.5 mM EDTA
-
15 ml conical tubes
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Differential staining kit (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a 24-gauge catheter into the trachea and secure it with a suture.
-
Instill 1 ml of sterile PBS with 0.5 mM EDTA into the lungs via the catheter using a 1 ml syringe.
-
Gently aspirate the fluid and re-infuse it two to three times to maximize cell recovery.
-
Collect the recovered fluid (BAL fluid) in a 15 ml conical tube on ice.
-
Repeat the lavage process 2-3 times with fresh PBS-EDTA, pooling the recovered fluid.
-
Centrifuge the pooled BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant, which can be stored for cytokine analysis.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare slides for differential cell counting by cytocentrifuging an aliquot of the cell suspension onto a microscope slide.
-
Stain the slides using a differential staining kit.
-
Count at least 300 cells under a microscope and classify them as macrophages, lymphocytes, neutrophils, and eosinophils based on their morphology.
-
Express the results as total cell numbers and the absolute number of each cell type.
Protocol 2: Lung Tissue Collection and Histopathological Assessment
Objective: To qualitatively and semi-quantitatively assess lung inflammation and tissue damage.
Materials:
-
Surgical instruments
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging capabilities
Procedure:
-
Following BAL (or in a separate cohort of animals), euthanize the mouse via an approved method.
-
Open the thoracic cavity to expose the lungs.
-
Perfuse the lungs with sterile PBS through the right ventricle to remove blood.
-
Instill 10% neutral buffered formalin or 4% paraformaldehyde into the lungs via the trachea at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation and fixation.
-
Ligate the trachea and excise the lungs.
-
Immerse the fixed lungs in the same fixative for at least 24 hours.
-
Process the fixed lung tissue through graded alcohols and xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope.
Protocol 3: Semi-Quantitative Histopathological Scoring
Objective: To provide a numerical score for the severity of lung inflammation.
Procedure:
-
A board-certified veterinary pathologist, blinded to the treatment groups, should perform the scoring.
-
Examine at least five different fields from each lung section at 200x or 400x magnification.
-
Score the following parameters on a scale of 0 to 4 (or a similar validated scale):
-
Peribronchiolar inflammation: Infiltration of inflammatory cells around the bronchioles.
-
Perivascular inflammation: Infiltration of inflammatory cells around the blood vessels.
-
Alveolar inflammation (Alveolitis): Presence of inflammatory cells within the alveolar spaces.
-
Interstitial inflammation: Thickening of the alveolar septa due to cellular infiltration and edema.
-
-
The scoring system can be defined as follows:
-
0: Normal, no inflammation.
-
1: Mild, scattered inflammatory cells.
-
2: Moderate, focal to multifocal aggregates of inflammatory cells.
-
3: Marked, widespread and dense inflammatory cell infiltrates.
-
4: Severe, diffuse and dense inflammation with tissue damage.
-
-
Calculate a total inflammation score for each animal by summing the scores for each parameter.
-
Statistically compare the scores between treatment groups.
Conclusion
The protocols and data presented provide a robust framework for evaluating the efficacy of this compound in mitigating RSV-induced lung pathology. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the continued development of this and other antiviral therapies. The significant reduction in viral load, inflammatory cell influx, and histopathological changes observed with this compound treatment underscores its potential as a therapeutic agent for RSV infection.[1][3][7]
References
- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for neonatal respiratory syncytial virus infection in mice and immune analysis of infected lungs and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 7. Bronchoalveolar lavage analysis. [bio-protocol.org]
Application Notes and Protocols for TMC353121 in RSV Plaque Reduction Neutralization Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The development of effective antiviral therapies is a critical public health priority. TMC353121 is a potent, small molecule inhibitor of RSV fusion.[3][4] It belongs to a class of compounds that target the RSV fusion (F) protein, preventing the virus from entering host cells.[2] This document provides detailed application notes and protocols for the use of this compound in RSV plaque reduction neutralization (PRN) tests, a standard method for quantifying the neutralizing activity of antiviral compounds.
This compound demonstrates significant antiviral activity against both RSV A and B strains.[3] Its mechanism of action involves binding to an intermediate conformation of the F protein, which disrupts the formation of the six-helix bundle (6HB) necessary for membrane fusion.[2] This inhibition of viral entry makes this compound a valuable tool for in vitro studies of RSV infection and a promising candidate for antiviral drug development.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against RSV
| Compound | RSV Strain | Cell Line | EC50 (ng/mL) | pEC50 | Reference |
| This compound | Wild-type (strain LO) | HeLaM | 0.07 | 9.9 | [3] |
| This compound | RSV A (Long strain) | HEp-2 | 0.46 (nM) | - | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Dose (mg/kg) | Administration | Viral Load Reduction (log10) vs. Control | Reference |
| This compound | 0.25 | Single i.v. injection 1h pre-infection | Significant reduction | [1][2] |
| This compound | 1.0 | Single i.v. injection 1h pre-infection | Significant reduction | [1][2] |
| This compound | 2.5 | Single i.v. injection 1h pre-infection | Significant reduction | [1][2] |
| This compound | 10 | Single i.v. injection 1h pre-infection | Significant reduction | [1][2] |
Experimental Protocols
RSV Plaque Reduction Neutralization Assay with this compound
This protocol details the methodology for determining the 50% effective concentration (EC50) of this compound against RSV using a plaque reduction neutralization test.
Materials:
-
This compound
-
RSV stock (e.g., A2 strain)
-
HEp-2 cells (or Vero cells)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose overlay medium (e.g., 1% methylcellulose in 2x EMEM)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 80% acetone in PBS or 10% formalin)
-
Staining solution (e.g., Crystal Violet or immunostaining reagents)
-
96-well or 24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture HEp-2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 96-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.2 x 10^6 cells/mL).[6]
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free EMEM to achieve a range of desired concentrations for testing.
-
-
Virus Neutralization:
-
Dilute the RSV stock in serum-free EMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
In a separate plate or tubes, mix equal volumes of each this compound dilution with the diluted virus.
-
Include a virus control (virus mixed with medium only) and a cell control (medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow for neutralization.[7]
-
-
Infection:
-
Aspirate the culture medium from the confluent HEp-2 cell monolayers.
-
Inoculate the cells with the virus-compound mixtures (and controls) in duplicate or triplicate.
-
Incubate the plates at 37°C for 1-2 hours, gently rocking every 30 minutes to ensure even distribution of the inoculum.[8]
-
-
Overlay:
-
After the incubation period, aspirate the inoculum.
-
Gently add the methylcellulose overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Crystal Violet Staining:
-
Gently remove the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Wash the plates with PBS.
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Immunostaining (for clearer plaque visualization): [9][10]
-
Gently remove the overlay medium.
-
Fix the cells with ice-cold 80% acetone for 10-20 minutes.[6]
-
Wash the plates with PBS.
-
Incubate with a primary antibody against an RSV protein (e.g., anti-RSV F protein antibody) for 1 hour at 37°C.[6]
-
Wash with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) for 1 hour.[6]
-
Wash with PBST.
-
Add a suitable substrate (e.g., DAB) to develop the color and visualize the plaques.[9][10]
-
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, using a suitable software for dose-response curve fitting.
-
Visualizations
Mechanism of Action of this compound
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSV plaque forming assay [bio-protocol.org]
- 7. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. A rapid, simple, and accurate plaque assay for human respiratory syncytial virus (HRSV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative RT-PCR for Respiratory Syncytial Virus (RSV) after TMC353121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The development of effective antiviral therapeutics is a critical public health priority. TMC353121 is a potent, small-molecule inhibitor of RSV fusion.[2][3] It targets the RSV fusion (F) protein, preventing the conformational changes necessary for the virus to fuse with and enter host cells.[4][5] This mechanism effectively blocks viral replication at an early stage.
These application notes provide a detailed protocol for the quantification of RSV viral load in response to treatment with this compound using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). This method is essential for evaluating the in vitro and in vivo efficacy of this compound and other antiviral candidates.
Mechanism of Action of this compound
This compound is a highly effective RSV fusion inhibitor.[2][3] The RSV F protein is a surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. The F protein transitions from a metastable prefusion conformation to a stable postfusion conformation to drive this fusion process. This compound binds to a cavity within the prefusion F protein, stabilizing it and preventing the conformational rearrangement required for membrane fusion.[5] By inhibiting this crucial step, this compound effectively blocks viral entry and subsequent replication.
References
- 1. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct RNA sequencing of respiratory syncytial virus infected human cells generates a detailed overview of RSV polycistronic mRNA and transcript abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling of respiratory syncytial virus infection of pediatric bronchial epithelium, the primary target of infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro model for the assessment of human immune responses to subunit RSV vaccines | PLOS One [journals.plos.org]
Troubleshooting & Optimization
TMC353121 solubility in DMSO and other solvents
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and formulation of TMC353121.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is up to 50 mg/mL, which is equivalent to 89.49 mM.[1] Please note that achieving this concentration may require sonication.[1]
Q3: Are there any specific recommendations for the DMSO used?
A3: Yes, it is crucial to use newly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, and this can significantly impact the solubility of this compound.[1]
Q4: How should I store the this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, store at -20°C for up to one year or at -80°C for up to two years.[1]
Q5: Can this compound be prepared in solvents other than 100% DMSO for in vivo use?
A5: Yes, this compound can be formulated in various solvent systems for animal studies. These typically involve an initial dissolution in a small amount of DMSO, followed by dilution with other vehicles. See the Experimental Protocols section for specific formulations.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulation systems.
| Solvent/Vehicle System | Solubility/Concentration | Notes |
| DMSO | 50 mg/mL (89.49 mM) | Ultrasonic treatment is recommended. Use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.47 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.47 mM) | Results in a suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.47 mM) | Results in a clear solution.[1] |
| 12% Captisol (pH 6.0) | 10 mg/mL | Used for preparing solutions for continuous infusion in non-human primate studies.[3] |
Troubleshooting Guide
Issue: The compound is not fully dissolving in DMSO.
If you encounter difficulty dissolving this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting this compound dissolution.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the vial briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved.[1]
-
If precipitation occurs, gentle warming can be applied in conjunction with sonication.[1]
-
Once fully dissolved, aliquot the solution into smaller volumes in sterile cryovials for storage.
Protocol 2: Formulation for In Vivo Administration (PEG300/Tween-80)
This protocol yields a clear solution suitable for injection.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.
-
The final concentration of this compound will be 2.5 mg/mL.
References
Technical Support Center: TMC353121 In Vivo Studies
This technical support center provides guidance and answers to frequently asked questions regarding the dissolution and use of TMC353121 for in vivo research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: The choice of solvent for this compound depends on the intended route of administration. For intravenous (i.v.) administration in mice, this compound has been administered in saline.[1][2] For other routes or higher concentrations, several vehicle formulations have been reported to achieve a clear solution or a fine suspension suitable for animal studies.
A common approach involves first dissolving this compound in an organic solvent like DMSO and then diluting it with a suitable vehicle. It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1]
Q2: Can you provide specific formulations for dissolving this compound?
A2: Yes, here are some established protocols for preparing this compound formulations:
-
For a clear solution suitable for multiple administration routes: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[1]
-
For a clear solution using corn oil: A mixture of 10% DMSO and 90% Corn Oil can also yield a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
For a suspended solution for oral or intraperitoneal injection: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used to create a suspended solution at 2.5 mg/mL.[1]
-
For continuous intravenous infusion in non-human primates: this compound has been formulated in 12% Captisol at a pH of 6.0 to a concentration of 10 mg/mL. This stock solution was then further diluted in infusion bags containing 4% Captisol.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein (F).[4][5] It works by binding to an intermediate conformation of the F protein, which prevents the virus from fusing with the host cell membrane. This action blocks viral entry into the cell and prevents the formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[3][4]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving or is precipitating out of solution.
-
Possible Cause: The solubility limit in the chosen solvent system has been exceeded, or the solvent quality is poor.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Hygroscopic solvents like DMSO should be from a freshly opened container.[1]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process.[1] Be cautious with temperature to avoid degradation of the compound.
-
Step-wise Addition of Solvents: When using a multi-component vehicle, add and mix each solvent sequentially as described in the protocols. For example, in the PEG300/Tween-80 formulation, first, mix the DMSO stock with PEG300, then add Tween-80, and finally, add saline.[1]
-
Re-evaluate Formulation: If precipitation persists, consider using a different formulation with a higher solubilizing capacity, such as the corn oil-based vehicle for lipophilic compounds.
-
Issue 2: The prepared formulation appears as a suspension instead of a clear solution.
-
Possible Cause: The chosen formulation is designed to create a suspension, or the solubility limit has been reached.
-
Troubleshooting Steps:
-
Check the Protocol: Confirm if the intended outcome of your chosen formulation is a clear solution or a suspension. For instance, the SBE-β-CD based formulation is expected to yield a suspended solution.[1]
-
Ensure Uniformity: For suspensions, ensure it is homogenous before each administration. This can be achieved by gentle mixing or vortexing.
-
Particle Size: If the suspension consists of large particles, consider methods to reduce particle size for better bioavailability and to avoid needle clogging.
-
Quantitative Data Summary
| Parameter | Vehicle Composition | Achieved Concentration | Appearance | Recommended Route(s) |
| Solubility 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | General in vivo use |
| Solubility 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution | Oral, Intraperitoneal |
| Solubility 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | General in vivo use |
| Solubility 4 | 12% Captisol, pH 6.0 | 10 mg/mL | Not specified | Intravenous (stock) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Clear Solution)
This protocol is based on the formulation using PEG300 and Tween-80.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
Visually inspect the solution for clarity.
Protocol 2: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for intravenous administration in mice.[2]
-
Prepare the this compound solution in sterile saline at the desired concentration (e.g., for doses of 0.25–10 mg/kg).
-
Acclimatize female BALB/c mice (8-12 weeks old) to the laboratory conditions.
-
Administer the prepared this compound solution intravenously.
-
For RSV infection models, mice can be infected intranasally with a specific plaque-forming unit (PFU) of the RSV A2 strain.
-
Monitor the health of the animals daily, including recording body weight.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
TMC353121 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of TMC353121, a potent respiratory syncytial virus (RSV) fusion inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: Proper storage of solid this compound is crucial for maintaining its long-term stability. Recommendations are summarized in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 50 mg/mL, though sonication may be required to achieve this concentration.
Q3: How stable are this compound solutions?
A: It is strongly recommended to use this compound solutions, especially for in vivo experiments, on the same day they are prepared. Long-term storage of solutions is not advised due to the potential for degradation. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than a few days. For longer-term storage, it is best to store the compound as a solid.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and introduce variability into your experiments. It is best practice to prepare single-use aliquots of your stock solution.
Q5: My this compound solution appears to have precipitated. What should I do?
A: If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound. Ensure the solution is clear before use.
Q6: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound have not been detailed in published literature, related benzimidazole compounds can be susceptible to oxidation, hydrolysis, and photodecomposition. Therefore, it is important to protect this compound from excessive light and ensure it is stored in a dry environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions of both solid compound and prepared solutions. Prepare fresh solutions from solid stock for each experiment. |
| Repeated freeze-thaw cycles of stock solution. | Prepare and use single-use aliquots of the stock solution. | |
| Precipitation in stock solution | Exceeded solubility limit or temperature fluctuations. | Gently warm and/or sonicate the solution to redissolve the precipitate. Ensure the solution is clear before use. Consider preparing a more dilute stock solution. |
| Low or no compound activity in cell-based assays | Inactivation of the compound in solution. | Prepare fresh solutions immediately before use. Minimize the time the compound is in aqueous media before being added to cells. |
| Adsorption of the compound to plasticware. | For sensitive in vivo applications, the addition of a carrier protein like Bovine Serum Albumin (BSA) to the solution can help prevent adsorption to containers. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term (months to years) | Recommended for optimal stability. |
| 0 - 4°C | Short-term (days to weeks) | Suitable for temporary storage. | |
| Ambient Temperature | Shipping | Stable for a few weeks during ordinary shipping. | |
| In DMSO Solution | -20°C | Short-term (days) | Aliquot into single-use vials to avoid freeze-thaw cycles. Use as soon as possible. |
| Aqueous/Culture Media Solution | N/A | N/A | Prepare fresh immediately before each experiment. Do not store. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound. The molecular weight of this compound is 558.71 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.59 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solutions immediately.
Recommended Protocol for Assessing this compound Stability
While specific stability-indicating methods for this compound are not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess its stability under your specific experimental conditions.
Objective: To determine the purity and detect potential degradation of this compound over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., DMSO, culture medium) at a known concentration.
-
Time Points: Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under specific storage conditions (e.g., room temperature, 4°C, 37°C).
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or formic acid).
-
Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Monitor the peak area of the main this compound peak over time. A decrease in the peak area may indicate degradation.
-
Observe the appearance of any new peaks in the chromatogram, which could represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
Potential off-target effects of TMC353121 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TMC353121 in cell culture experiments. The information is designed to help address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent respiratory syncytial virus (RSV) fusion inhibitor.[1][2] Its primary mechanism of action is to block the entry of RSV into host cells by targeting the viral F (fusion) protein. It binds to an intermediate conformation of the F protein, causing a local disturbance of the natural six-helix bundle conformation. This prevents the fusion of the viral and cellular membranes, thereby inhibiting virus-cell fusion and the formation of syncytia.[1]
Q2: In which cell lines has this compound been tested for anti-RSV activity?
A2: this compound has demonstrated potent anti-RSV activity in HeLaM cells and Vero cells.[1][3]
Q3: What is the reported in vitro potency of this compound?
A3: this compound is a highly potent RSV inhibitor with a pEC50 of 9.9. In HeLaM cells, it has a 50% effective concentration (EC50) of 0.07 ng/mL against wild-type RSV (strain LO).[1][2]
Q4: Is this compound known to be cytotoxic?
A4: this compound has been reported to have low cytotoxicity.[3] Cytotoxicity has been assessed using methods such as the MTT assay in HeLaM cells.[1]
Q5: Are there any known off-target effects of this compound?
A5: To date, specific off-target effects of this compound have not been extensively documented in published literature. One study in non-human primates noted that no new safety findings emerged during the study.[4] However, as this compound is a benzimidazole derivative, it is important to consider potential off-target effects associated with this class of compounds. Some benzimidazoles have been shown to affect microtubule dynamics.[5][6]
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results in your cell culture experiments with this compound.
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line.
| Potential Cause | Troubleshooting Steps |
| Compound Concentration | Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the precise cytotoxic concentration in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-related toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. Consider testing the cytotoxicity of this compound in a different, less sensitive cell line if possible. |
| Off-Target Effects | As a benzimidazole derivative, consider the possibility of off-target effects on cellular components like microtubules.[5][6] Assess cell morphology for indicators of mitotic arrest or cytoskeletal disruption. |
Issue 2: The anti-RSV activity of this compound is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Optimize the timing of compound addition relative to viral infection. For a fusion inhibitor, pre-incubation with the virus before adding to cells, or adding the compound at the time of infection, is often optimal. |
| Viral Titer | Ensure the viral titer used for infection is accurate and consistent across experiments. A very high multiplicity of infection (MOI) may overcome the inhibitory effect of the compound. |
| Cell Confluency | Use a consistent cell confluency for your assays, as this can affect viral replication and compound efficacy. |
Issue 3: I'm observing unexpected changes in cell morphology or function unrelated to viral infection.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Microtubules | Some benzimidazole compounds are known to interfere with microtubule polymerization.[5][6] Examine cells for morphological changes consistent with cytoskeletal disruption, such as cell rounding or mitotic arrest. Consider immunofluorescence staining for tubulin to visualize the microtubule network. |
| Interaction with Other Pathways | Small molecules can have unintended interactions with various cellular signaling pathways. If you observe changes in cell proliferation, differentiation, or other functions, consider performing a counter-screen with a cell line that does not express the intended target (in this case, a cell line not infected with RSV) to see if the effect persists. |
| Experimental Artifact | Review your experimental protocol for any potential sources of artifact. Ensure all reagents are properly prepared and that appropriate controls are included. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| pEC50 | 9.9 | Not specified | [2] |
| EC50 (RSV Strain LO) | 0.07 ng/mL | HeLaM | [1][2] |
| Cytotoxicity | Low | HeLaM | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with your chosen cell line (e.g., HeLaM) at a density that will ensure logarithmic growth during the assay period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the controls.
-
Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the no-treatment control and determine the 50% cytotoxic concentration (CC50).
Protocol 2: RSV Plaque Reduction Assay
-
Cell Seeding: Seed 6-well plates with a suitable cell line (e.g., Vero cells) to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. In a separate set of tubes, dilute the RSV stock to a concentration that will produce a countable number of plaques. Mix the virus dilution with the compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TMC353121 Resistance in RSV Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing TMC353121 resistance in Respiratory Syncytial Virus (RSV) strains during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, small-molecule inhibitor of RSV fusion. It specifically targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to a pocket within the central cavity of the prefusion conformation of the F protein trimer, interacting with both the HR1 and HR2 domains. This binding stabilizes an intermediate conformation of the F protein, preventing the formation of the six-helix bundle (6HB) structure that is essential for membrane fusion. By blocking this crucial step, this compound effectively inhibits viral entry and the formation of syncytia (cell-to-cell fusion).
Q2: How does resistance to this compound develop in RSV strains?
Resistance to this compound and other RSV fusion inhibitors typically arises from specific amino acid substitutions in the viral F protein. These mutations often cluster within or near the binding site of the inhibitor. The K394R mutation in the F protein is a well-documented substitution that confers cross-resistance to several fusion inhibitors, including this compound. These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect and allowing the virus to replicate in the presence of the compound.
Q3: What are the known mutations that confer resistance to this compound?
Several mutations in the RSV F protein have been associated with resistance to this compound. The most notable is the K394R substitution. Other reported escape mutations for this compound and similar fusion inhibitors include S398L and D486N. It is important to note that the degree of resistance can vary depending on the specific mutation.
Troubleshooting Guides
Problem 1: Decreased or loss of this compound efficacy in cell culture.
Possible Cause 1: Emergence of resistant RSV variants.
-
Troubleshooting Steps:
-
Sequence the F gene: Isolate viral RNA from the culture supernatant and perform RT-PCR followed by Sanger or next-generation sequencing to identify potential mutations in the F protein gene. Compare the sequence to the wild-type strain to identify any amino acid substitutions.
-
Phenotypic resistance testing: Perform a plaque reduction or yield reduction assay with the suspected resistant virus and a range of this compound concentrations to determine the EC50 value. A significant increase in the EC50 compared to the wild-type virus confirms phenotypic resistance.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify drug concentration and stability: Ensure the correct concentration of this compound is being used and that the compound has been stored properly to maintain its activity. Prepare fresh dilutions for each experiment.
-
Optimize cell culture conditions: Confirm that the cell line used (e.g., HEp-2, A549) is healthy and at the appropriate confluency for infection. Cell health can impact viral replication and drug efficacy.
-
Check viral titer: Ensure that the multiplicity of infection (MOI) is appropriate for the assay. A very high MOI might overwhelm the inhibitory capacity of the compound.
-
Problem 2: Difficulty in generating this compound-resistant RSV mutants in vitro.
Possible Cause: Inappropriate selection pressure.
-
Troubleshooting Steps:
-
Gradual dose escalation: Instead of using a high, constant concentration of this compound, start with a concentration close to the EC50 of the wild-type virus. With each passage, gradually increase the concentration of the compound as the virus adapts. This method is more likely to select for stable resistant mutants.
-
Monitor for cytopathic effect (CPE): Passage the virus when CPE is observed. If no CPE is visible, consider harvesting the supernatant after a set incubation period and using it to infect fresh cells with an increased drug concentration.
-
Blind passaging: In some cases, resistant mutants may arise without causing obvious CPE initially. Perform several blind passages before increasing the drug concentration.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and Fold Resistance of RSV F Protein Mutants
| Compound | RSV Strain/Mutant | EC50 (nM) | Fold Resistance | Reference |
| This compound | Wild-type | 2.42 | 1 | [1] |
| K394R | 2,500 | 1,033 | [1] | |
| S398L | - | - | [1] | |
| D486N | - | - | [1] | |
| BMS-433771 | Wild-type | 10.51 | 1 | [1] |
| K394R | 20,000 | 1,902 | [1] | |
| JNJ-53718678 | Wild-type | 0.83 | 1 | [1] |
| K394R | 5,000 | 6,024 | [1] | |
| AK-0529 | Wild-type | 4.22 | 1 | [1] |
| K394R | 1,500 | 355 | [1] | |
| GS-5806 | Wild-type | 0.36 | 1 | [1] |
| K394R | 1.6 | 4 | [1] |
EC50 values and fold resistance for S398L and D486N with this compound were not explicitly provided in the searched literature but are listed as known resistance mutations.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)
Materials:
-
HEp-2 or A549 cells
-
96-well plates
-
RSV stock of known titer (PFU/mL)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 0.5% methylcellulose in culture medium)
-
Fixing solution (e.g., 80% methanol)
-
Primary antibody against RSV F protein
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a no-drug control (vehicle).
-
Infection: Aspirate the cell culture medium and infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).
-
Drug Treatment: Immediately after infection, add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 hours to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with the methylcellulose-containing medium with the corresponding drug concentrations.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium and fix the cells with cold 80% methanol for 20 minutes.
-
Wash the plates with PBS.
-
Incubate with a primary antibody against the RSV F protein for 1-2 hours at room temperature.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash and add the HRP substrate.
-
Count the plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 is the concentration of the drug that inhibits plaque formation by 50%.
Protocol 2: Generation of this compound-Resistant RSV Mutants
Materials:
-
HEp-2 or A549 cells in T25 flasks
-
Wild-type RSV stock
-
This compound stock solution
-
Cell culture medium
Methodology:
-
Initial Infection: Infect a confluent monolayer of HEp-2 cells in a T25 flask with wild-type RSV at a low MOI (e.g., 0.01).
-
Drug Application: Add this compound at a concentration equal to the EC50 of the wild-type virus.
-
Incubation and Observation: Incubate the flask at 37°C and monitor daily for the development of cytopathic effect (CPE).
-
Virus Passage: When 75-90% CPE is observed, harvest the culture supernatant containing the virus. If no CPE is observed after 5-7 days, harvest the supernatant regardless.
-
Subsequent Passages: Use the harvested virus to infect a fresh monolayer of HEp-2 cells. With each passage, gradually increase the concentration of this compound (e.g., 2-fold increments).
-
Confirmation of Resistance: After several passages (e.g., 10-20), test the resulting virus for its susceptibility to this compound using the plaque reduction assay (Protocol 1) to determine its EC50. A significant increase in EC50 confirms resistance.
-
Genotypic Analysis: Sequence the F gene of the resistant virus to identify the mutation(s) responsible for the resistance phenotype.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated inhibition of RSV fusion.
References
Technical Support Center: Identifying TMC353121 Resistance Mutations in the RSV F Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying resistance mutations to TMC353121 in the Respiratory Syncytial Virus (RSV) Fusion (F) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against RSV?
A1: this compound is a small molecule inhibitor of RSV fusion. It specifically targets the RSV F protein, a class I fusion protein essential for the virus's entry into host cells. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and cellular membranes. This compound binds to a pocket within the central cavity of the prefusion conformation of the F protein, stabilizing it and preventing the structural rearrangements necessary for membrane fusion. This ultimately blocks viral entry into the host cell.
Q2: What are the known resistance mutations in the RSV F protein against this compound?
A2: Several amino acid substitutions in the RSV F protein have been identified that confer resistance to this compound. These mutations typically occur in or near the binding site of the compound. The table below summarizes key reported resistance mutations and their associated fold-change in EC50 values, indicating the level of resistance.
Quantitative Data Summary
| Mutation(s) | Fold-Change in EC50 (Resistance Level) | Reference(s) |
| K394R/S398L | >30,000 | [1] |
| D486N | 2,474 | [1] |
| S398L | 194 | [1] |
| K394R | Cross-resistance observed | [1] |
Note: The fold-change in EC50 is a measure of how much more of the drug is required to inhibit the mutant virus by 50% compared to the wild-type virus.
Q3: How can I select for this compound-resistant RSV in cell culture?
A3: Resistance selection in cell culture is a common method to identify potential resistance mutations. The general principle involves passaging the virus in the presence of sub-optimal, and gradually increasing, concentrations of the inhibitor. This selective pressure allows for the emergence and enrichment of viral variants with reduced susceptibility. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: We have identified a potential resistance mutation. How can we confirm its role in resistance?
A4: The most direct way to confirm the role of a specific mutation in conferring resistance is through reverse genetics. This involves introducing the mutation into a wild-type infectious clone of RSV using site-directed mutagenesis. The resulting recombinant virus can then be tested for its susceptibility to this compound in a phenotypic assay, such as a plaque reduction neutralization assay, to determine its EC50 value compared to the wild-type virus.
Troubleshooting Guides
Problem: I am not observing any resistant viruses after multiple passages in the presence of this compound.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Start with a concentration of this compound that is close to the EC50 value for the wild-type virus. This allows for some viral replication and the generation of a diverse viral population from which resistant mutants can be selected. Gradually increase the concentration in subsequent passages.
-
-
Possible Cause 2: Insufficient number of viral replication cycles.
-
Solution: Ensure that you are passaging the virus for a sufficient number of generations to allow for the accumulation of mutations. This may require more than 10-15 passages.
-
-
Possible Cause 3: The genetic barrier to resistance is high.
-
Solution: It is possible that multiple mutations are required for resistance to emerge. Continue passaging and consider using a higher initial viral inoculum to increase the probability of generating resistant variants.
-
Problem: My site-directed mutagenesis experiment failed to introduce the desired mutation.
-
Possible Cause 1: Poor primer design.
-
Solution: Ensure your primers are correctly designed with the mutation in the center and sufficient flanking regions of correct sequence (15-20 nucleotides on each side). The melting temperature (Tm) of the primers should be optimized for the polymerase and cycling conditions used.
-
-
Possible Cause 2: Sub-optimal PCR conditions.
-
Solution: Optimize the annealing temperature and extension time for your specific plasmid and primers. Using a high-fidelity DNA polymerase is critical to prevent the introduction of off-target mutations.
-
-
Possible Cause 3: Inefficient digestion of the parental plasmid.
-
Solution: Ensure complete digestion of the methylated parental plasmid with DpnI. Increase the incubation time or the amount of DpnI if necessary.
-
Experimental Protocols
Cell Culture-Based Resistance Selection
This protocol describes a general method for selecting for this compound-resistant RSV in a continuous cell line (e.g., HEp-2 or Vero cells).
-
Initial Infection: Infect a confluent monolayer of cells with wild-type RSV at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of this compound at a concentration equal to the EC50.
-
Incubation: Incubate the infected cells at 37°C until cytopathic effect (CPE) is observed in 75-90% of the cell monolayer.
-
Virus Harvest: Harvest the virus by scraping the cells into the culture medium. Subject the cell suspension to three freeze-thaw cycles to release intracellular virus particles.
-
Clarification: Centrifuge the harvested virus at a low speed (e.g., 2000 rpm for 10 minutes) to pellet cell debris. Collect the supernatant containing the virus.
-
Serial Passage: Use the harvested virus to infect a fresh monolayer of cells. In this and subsequent passages, gradually increase the concentration of this compound (e.g., 2-fold increments).
-
Monitoring Resistance: At various passage numbers, determine the EC50 of the viral population using a phenotypic assay (see Plaque Reduction Neutralization Assay protocol). A significant increase in the EC50 value indicates the emergence of a resistant population.
-
Isolation and Sequencing: Once a resistant population is established, plaque-purify individual viral clones. Amplify and sequence the F gene from these clones to identify the resistance mutations.
Site-Directed Mutagenesis of the RSV F Gene
This protocol outlines the steps for introducing a specific mutation into the RSV F gene cloned into a plasmid vector using a commercial kit-based approach (e.g., QuikChange II Site-Directed Mutagenesis Kit).
-
Primer Design: Design two complementary mutagenic primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid with the wild-type F gene, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Thermal Cycling: Perform thermal cycling according to the manufacturer's protocol. Typically, this involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the methylated, non-mutated parental DNA template. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Plasmid Preparation: Plate the transformed bacteria on selective agar plates and incubate overnight. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
Plaque Reduction Neutralization Assay (PRNA)
This assay is used to determine the concentration of this compound that inhibits RSV replication by 50% (EC50).
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEp-2 or Vero) to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of this compound in a virus diluent (e.g., serum-free media).
-
Virus Preparation: Dilute the RSV stock (wild-type or mutant) to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Neutralization Reaction: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the growth media from the cell plate and inoculate the cells with the virus-drug mixtures.
-
Adsorption: Incubate the plate for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and allow for plaque formation.
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of the drug that results in a 50% reduction in the number of plaques.
Visualizations
Caption: Signaling pathway of RSV entry and its inhibition by this compound.
Caption: Experimental workflow for identifying this compound resistance mutations.
References
Troubleshooting inconsistent results in TMC353121 experiments
Welcome to the technical support center for TMC353121. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this potent respiratory syncytial virus (RSV) fusion inhibitor.
Troubleshooting Guide
Issue 1: High Variability in EC50 Values
Question: We are observing significant variability in the 50% effective concentration (EC50) of this compound against RSV in our cell-based assays. What are the potential causes and solutions?
Answer: Inconsistent EC50 values can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Cell Health and Passage Number: The susceptibility of cells to RSV infection and their response to antiviral compounds can change with high passage numbers.
-
Recommendation: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding for an experiment. Regularly check for mycoplasma contamination.
-
-
Virus Titer and Multiplicity of Infection (MOI): Variations in the virus stock titer or the MOI used for infection can significantly impact the apparent efficacy of the inhibitor.
-
Recommendation: Titer your virus stock immediately before use. Use a consistent and optimized MOI for all experiments.
-
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Refer to the manufacturer's instructions for appropriate solvents (e.g., DMSO) and storage conditions.[1]
-
-
Assay-Specific Parameters: Differences in incubation times, serum concentration in the media, and the specific assay readout (e.g., plaque reduction, cytopathic effect, reporter gene expression) can all influence the EC50 value.
-
Recommendation: Standardize all assay parameters and ensure they are consistent across all experiments.
-
Issue 2: Apparent Cytotoxicity at Active Concentrations
Question: Our experiments show a narrow therapeutic window, with cytotoxicity observed at concentrations close to the EC50 of this compound. Is this expected?
Answer: While this compound is reported to have low cytotoxicity, apparent toxicity can be an experimental artifact.[2][3] Consider the following:
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Include a vehicle control in your experiments with the same final concentration of the solvent used in the highest concentration of this compound. Ensure the final solvent concentration is well below the toxic threshold for your cell line.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Recommendation: Perform a standard cytotoxicity assay (e.g., MTT, LDH) on uninfected cells with a range of this compound concentrations to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
-
-
Assay Readout Interference: Some assay reagents can be affected by the compound, leading to a false-positive signal for cytotoxicity.
-
Recommendation: If using a colorimetric or fluorometric assay, test for any direct interference of this compound with the assay reagents in a cell-free system.
-
Issue 3: Lack of In Vivo Efficacy in Animal Models
Question: We are not observing the expected antiviral effect of this compound in our RSV-infected animal model. What could be the issue?
Answer: A lack of in vivo efficacy can be due to a variety of factors related to the compound's administration, pharmacokinetics, and the animal model itself.
-
Pharmacokinetics and Dosing: this compound has a specific pharmacokinetic profile, with rapid clearance from serum but higher concentrations in lung tissue.[1][4] The timing and route of administration are critical.
-
Animal Model: The choice of animal model and the strain of RSV can influence the outcome of the experiment.
-
Compound Formulation and Stability: The formulation used for in vivo administration must ensure the solubility and stability of this compound.
-
Recommendation: Use a validated formulation for in vivo use. Prepare the formulation fresh before each administration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a respiratory syncytial virus (RSV) fusion inhibitor. It targets the RSV F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This blocks the entry of the virus into the cell and prevents the formation of syncytia (cell-to-cell fusion).[2][3][4]
Q2: What is the recommended solvent and storage for this compound stock solutions? A2: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Q3: What cell lines are suitable for in vitro experiments with this compound? A3: HeLaM and HEp-2 cells are commonly used for in vitro RSV infection and antiviral assays with this compound.[1][6]
Q4: Can this compound be used for both prophylactic and therapeutic treatment? A4: Yes, studies have shown that this compound is effective when administered both prophylactically (before infection) and therapeutically (after infection).[2][3] However, therapeutic efficacy is time-dependent and is most effective when initiated within 48 hours of infection.[2][3][5]
Q5: What are the expected EC50 values for this compound? A5: The EC50 of this compound against wild-type RSV (strain LO) in HeLaM cells is approximately 0.07 ng/mL.[1] However, this can vary depending on the cell line, virus strain, and assay conditions.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Virus Strain | Value |
| pEC50 | - | - | 9.9 |
| EC50 | HeLaM | RSV (strain LO) | 0.07 ng/mL |
pEC50 is the negative logarithm of the molar EC50 value.
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Dose | Compartment | Time Point | Concentration |
| 2.5 mg/kg | Serum | 24 hours | Very low |
| 2.5 mg/kg | Lung | 5 days | Detectable |
| 0.25 mg/kg | Serum | 24 hours | Very low |
Data from intravenous administration.[1][4]
Experimental Protocols
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed a 6-well plate with a suitable cell line (e.g., HEp-2) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Infection: Aspirate the growth medium from the cells and infect with RSV at a predetermined MOI (e.g., 0.01 PFU/cell) in the presence of the diluted this compound or vehicle control.
-
Incubation: Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with the corresponding concentrations of this compound.
-
Incubation: Incubate for 5-7 days at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet). Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control and determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for antiviral testing.
Caption: Troubleshooting inconsistent EC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of TMC353121 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the respiratory syncytial virus (RSV) fusion inhibitor, TMC353121.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor of RSV fusion. It functions by binding to the F (fusion) protein of the virus, which is essential for the virus to fuse with the host cell membrane. This binding action causes a local disturbance in the natural conformation of the F protein, preventing the virus from entering the host cell and initiating infection.[1] This mechanism also inhibits syncytia formation, which is the fusion of infected cells with neighboring uninfected cells.
Q2: In which cell lines has the cytotoxicity of this compound been determined?
A2: While this compound is generally reported to have low cytotoxicity, comprehensive public data on its 50% cytotoxic concentration (CC50) across a wide variety of cell lines is limited.[2] The available data from an MTT assay shows a CC50 value in M-HeLa cells. It is recommended that researchers empirically determine the CC50 in their specific cell line of interest using a standard cytotoxicity assay.
Q3: How does this compound affect host cell signaling pathways?
A3: The primary impact of this compound on host cell signaling is indirect, resulting from its potent antiviral activity. By blocking RSV entry into host cells, this compound prevents the virus-induced activation of downstream signaling pathways. Notably, RSV infection is known to activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. Furthermore, RSV infection triggers a type I and III interferon response. By inhibiting the infection itself, this compound can attenuate these virus-mediated signaling cascades.
Q4: Can this compound be used for both prophylactic and therapeutic treatment in vitro?
A4: Yes, studies have shown that this compound is effective both when administered before viral challenge (prophylactic) and after infection has occurred (therapeutic). Its mechanism of inhibiting virus-cell fusion and cell-to-cell spread (syncytia formation) makes it effective at multiple stages of the in vitro infection process.
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of this compound. Researchers should note the limited availability of public data and are encouraged to perform their own dose-response cytotoxicity assays in their cell lines of interest.
| Cell Line | Assay Type | Cytotoxicity Measurement | Value | Reference |
| M-HeLa | MTT | CC50 | 4436 ng/mL | [1] |
-
CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of a cell population.
Experimental Protocols
Protocol for Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times may be required for specific cell lines.
1. Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate. |
| Low absorbance readings in all wells | Cell seeding density is too low; Insufficient incubation time. | Optimize the initial cell seeding density; Increase the incubation time after compound treatment. |
| High background in "medium only" wells | Contamination of the medium or reagents. | Use fresh, sterile medium and reagents. |
| Unexpectedly high cytotoxicity at low concentrations | Solvent toxicity; Compound instability or precipitation in the medium. | Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%); Check the solubility of this compound in the culture medium. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for determining the CC50 of this compound.
Caption: this compound inhibits RSV entry by targeting the viral F protein.
Caption: this compound prevents RSV-induced activation of host cell pathways.
References
Technical Support Center: Bioanalysis of TMC353121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of TMC353121 in plasma and lung tissue. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma and lung tissue?
A1: The most common and recommended method for the bioanalysis of this compound in both plasma and lung tissue is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This method offers high sensitivity and selectivity for accurate quantification.
Q2: What are the reported lower limits of quantification (LLOQ) for this compound in plasma/serum and lung tissue?
A2: The reported LLOQs for this compound can vary slightly between different studies and laboratories. Below is a summary of reported values:
| Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Plasma/Serum | 0.19 ng/mL | [1][3] |
| Serum | 0.8 ng/mL | [2][4][5] |
| Lung Tissue | 1 ng/g | [2][4][5] |
Q3: Are there any special considerations for sample handling and storage?
A3: Yes, special handling is crucial to prevent adsorption of this compound to labware. It is recommended to add Bovine Serum Albumin (BSA) to lavage fluid to prevent the compound from sticking to syringes or containers.[6] After collection, plasma, serum, and lung tissue samples should be frozen until bioanalysis.[6] For samples from potentially infectious studies (e.g., RSV-infected animals), decontamination of the cryotubes with a suitable agent like absolute ethanol is advised before analysis.[2][4][5]
Q4: How does the concentration of this compound typically compare between plasma and lung tissue?
A4: Studies have consistently shown that lung concentrations of this compound are significantly higher than in plasma or serum.[2][4][6] The drug is rapidly eliminated from the blood but is retained for a longer duration in the lung tissue.[2][4][6]
Troubleshooting Guide
Issue 1: Low or no detectable signal of this compound in my samples.
-
Possible Cause 1: Adsorption to surfaces. this compound is known to adsorb to plasticware.
-
Solution: Ensure that for fluidic samples like bronchoalveolar lavage fluid (BALF), a carrier protein like BSA has been added to prevent loss of analyte.[6]
-
-
Possible Cause 2: Rapid clearance from plasma. this compound is eliminated quickly from the bloodstream.[2][4][6]
-
Solution: Review your sample collection time points. For plasma pharmacokinetics, earlier and more frequent sampling after administration may be necessary to capture the distribution phase.
-
-
Possible Cause 3: Suboptimal extraction. The efficiency of your protein precipitation or liquid-liquid extraction may be low.
-
Solution: Optimize your sample preparation method. (See Experimental Protocols section). The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in extraction recovery.[7]
-
Issue 2: High variability in quantitative results between replicate samples.
-
Possible Cause 1: Inconsistent sample processing. Minor variations in sample handling, especially with tissue homogenization, can lead to significant differences.
-
Solution: Standardize your sample processing workflow. Ensure consistent homogenization times and techniques for all lung tissue samples. Use of an internal standard is critical to mitigate this variability.[8]
-
-
Possible Cause 2: Matrix effects. Components in plasma and lung homogenate can interfere with the ionization of this compound in the mass spectrometer.
-
Solution: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects.[7] If unavailable, a structural analog can be used, but its ability to track the analyte's behavior should be thoroughly validated.[7] Additionally, ensure your chromatographic method provides adequate separation from interfering matrix components.[9]
-
Experimental Protocols
1. Plasma Sample Collection and Preparation
-
Collection: Collect whole blood from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA, heparin).[6]
-
Processing: Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes) to separate the plasma.[6]
-
Storage: Transfer the plasma to clean tubes and store frozen (e.g., -80°C) until analysis.[6][7]
-
Extraction (Protein Precipitation):
-
Thaw plasma samples.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. Lung Tissue Sample Collection and Preparation
-
Collection: After euthanasia, dissect the lungs and rinse them to remove excess blood.[6]
-
Storage: Flash-freeze the lung tissue samples and store them frozen until bioanalysis.[6]
-
Homogenization:
-
Weigh a portion of the thawed lung tissue.
-
Add a suitable buffer and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
Take an aliquot of the lung homogenate.
-
Add an internal standard.
-
Perform protein precipitation as described for plasma samples. The supernatant can then be analyzed by LC-MS/MS.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.[1][3]
-
Chromatography: Reverse-phase chromatography is typically employed to separate this compound from endogenous matrix components.
-
Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Caption: Workflow for the bioanalysis of this compound in plasma.
Caption: Workflow for the bioanalysis of this compound in lung tissue.
References
- 1. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to RSV Prophylaxis: TMC353121 vs. Palivizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prophylactic agents against Respiratory Syncytial Virus (RSV): the small molecule fusion inhibitor TMC353121 and the monoclonal antibody palivizumab. The information presented is intended to support research and development efforts in the ongoing search for effective RSV therapies.
At a Glance: Key Characteristics
| Feature | This compound | Palivizumab |
| Molecule Type | Small molecule benzimidazole derivative | Humanized monoclonal antibody (IgG1) |
| Target | RSV Fusion (F) protein | RSV Fusion (F) protein |
| Mechanism of Action | Inhibits the conformational change of the F protein, preventing viral and cell membrane fusion. | Binds to a conserved epitope on the F protein, neutralizing the virus and inhibiting fusion.[1][2][3] |
| Primary Indication | Investigational for RSV prophylaxis and treatment | Prophylaxis of serious lower respiratory tract disease caused by RSV in high-risk pediatric patients.[4][5] |
In Vitro Efficacy
The in vitro potency of both molecules has been characterized in cell-based assays. This compound demonstrates high potency against both RSV A and B subtypes.
| Compound | Assay | Cell Line | Key Findings |
| This compound | Antiviral Activity Assay | HeLaM | pEC50: 9.9[4][6] |
| EC50: 0.07 ng/mL (against wild-type RSV strain LO)[7] | |||
| Palivizumab | Neutralization Assay | HEp-2 | EC50: 0.95850 nM[1] |
| Binding Assay | - | Kd: 1.4 nM (for RSV F protein)[1] | |
| Microneutralization Assay | HEp-2 | IC50 values can vary based on the RSV strain and assay conditions, but it is effective in neutralizing clinical isolates.[5] |
In Vivo and Clinical Efficacy
Preclinical studies in animal models have demonstrated the in vivo prophylactic and therapeutic potential of this compound. Palivizumab has extensive clinical data supporting its use in high-risk infants.
Preclinical Data: this compound
Murine Model (BALB/c mice) [4][8]
| Dosing Regimen | Key Findings |
| Prophylactic (single dose, 0.25–10 mg/kg) | Significantly reduced viral load, bronchoalveolar lavage (BAL) cell accumulation, and lung histopathology.[4][8] |
| Therapeutic (initiated up to 48h post-infection) | Remained effective in reducing viral replication and lung inflammation.[4][8] |
Non-Human Primate Model (African Green Monkeys) [6][9][10]
| Dosing Regimen | Key Findings |
| Prophylactic (continuous infusion, target plasma level of 500 ng/mL) | Complete inhibition of RSV shedding was observed at a plasma exposure of 0.39 µg/mL.[6][9] This is notably lower than the reported effective prophylactic plasma concentrations of palivizumab in pediatric patients (37–72 µg/mL), suggesting high in vivo potency.[6] |
| Prophylactic and Therapeutic (continuous infusion, target plasma level of 50 ng/mL) | Showed a dose-dependent antiviral activity, with up to a 1-log10 reduction in peak viral load.[6][9] |
Clinical Data: Palivizumab
Pivotal IMpact-RSV Trial [11][12]
| Patient Population | Key Findings |
| High-risk infants (premature or with bronchopulmonary dysplasia) | A 55% reduction in RSV-related hospitalizations was observed in the palivizumab group compared to placebo.[11][12] |
| The palivizumab group also had fewer total days of RSV hospitalization and a lower incidence of intensive care unit admissions.[11] |
Mechanisms of Action
dot
Caption: this compound inhibits RSV entry by binding to an intermediate conformation of the F protein.
dot
Caption: Palivizumab neutralizes RSV by binding to the F protein, preventing viral fusion and entry.
Experimental Protocols
In Vitro Antiviral Activity of this compound
-
Assay: Cell-based antiviral activity assay.
-
Cell Line: HeLaM cells.
-
Methodology: The assay measures the inhibition of RSV-induced cytopathic effect (CPE). Cells are infected with a wild-type RSV strain (e.g., LO) in the presence of serial dilutions of this compound. After an incubation period, cell viability is assessed to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50). The pEC50 is the negative logarithm of the EC50 value.[7]
In Vitro Neutralization Assay for Palivizumab
-
Assay: Microneutralization assay.[5]
-
Cell Line: HEp-2 cells.[5]
-
Methodology: Serial dilutions of palivizumab are incubated with a known amount of RSV for a set period to allow for antibody-virus binding. This mixture is then added to a monolayer of HEp-2 cells. After incubation, the level of viral replication is quantified, typically by measuring the expression of a viral protein (e.g., F-protein) using an ELISA. The 50% inhibitory concentration (IC50) is calculated as the antibody concentration that results in a 50% reduction in viral replication compared to the control without the antibody.[5]
In Vivo Prophylaxis Study of this compound in BALB/c Mice
-
Animal Model: 8- to 12-week-old female BALB/c mice.[4]
-
Drug Administration: this compound is administered intravenously in saline at doses ranging from 0.25 to 10 mg/kg.[4]
-
Virus Challenge: Mice are infected intranasally with 2×10^6 plaque-forming units (PFU) of a human strain of RSV A2.[4]
-
Efficacy Endpoints:
-
Viral Load: Measured in lung tissue by quantitative RT-PCR and plaque assay at specific time points post-infection.[4]
-
Lung Inflammation: Assessed by counting total and differential cells in bronchoalveolar lavage (BAL) fluid.[4]
-
Histopathology: Severity of lung histopathological changes is evaluated.[4]
-
Clinical Signs: Body weight is monitored daily as an indicator of animal health.[4]
-
dot
Caption: Workflow for evaluating this compound efficacy in a mouse model of RSV infection.
Palivizumab IMpact-RSV Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled trial conducted at 139 centers.[11]
-
Participants: 1502 children with prematurity (≤35 weeks gestation) or bronchopulmonary dysplasia (BPD).[11]
-
Intervention: Participants were randomized to receive five intramuscular injections of either palivizumab (15 mg/kg) or a placebo every 30 days.[11]
-
Primary Endpoint: Hospitalization with confirmed RSV infection.[11]
-
Follow-up: Children were followed for 150 days from the last injection.[11]
-
Secondary Endpoints: Total days of hospitalization, days with increased supplemental oxygen, incidence and duration of intensive care unit admission, and mechanical ventilation.[11]
Summary and Future Directions
This compound and palivizumab represent two distinct approaches to RSV prophylaxis. Palivizumab is an established monoclonal antibody with proven clinical efficacy in reducing the burden of severe RSV disease in high-risk pediatric populations. This compound is a promising small molecule fusion inhibitor with high in vitro potency and demonstrated in vivo efficacy in preclinical models.
The indirect comparison from the non-human primate study suggests that this compound may achieve complete viral inhibition at lower plasma concentrations than the clinically effective concentrations of palivizumab. However, direct head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety of these two agents. Further clinical development of this compound will be crucial to determine its potential role in the prevention and treatment of RSV infection in humans. The development of potent small molecule inhibitors like this compound offers the potential for oral administration, which could provide a significant advantage over the intramuscular injections required for monoclonal antibody therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Respiratory Syncytial Virus-Neutralizing Monoclonal Antibodies Motavizumab and Palivizumab Inhibit Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Analysis of Respiratory Syncytial Virus Preclinical and Clinical Variants Resistant to Neutralization by Monoclonal Antibodies Palivizumab and/or Motavizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]
- 11. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYNAGIS® (palivizumab) Efficacy & Safety | HCP [synagishcp.com]
A Head-to-Head Comparison: Efficacy of the RSV Fusion Inhibitor TMC353121 Versus Ribavirin
For Immediate Release
In the landscape of antiviral drug development against Respiratory Syncytial Virus (RSV), a critical need exists for potent and safe therapeutic options. This guide provides a detailed comparison of the efficacy of TMC353121, a novel RSV fusion inhibitor, and ribavirin, a broad-spectrum antiviral agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data.
Executive Summary
This compound demonstrates significantly higher in vitro potency against RSV compared to ribavirin. While direct comparative in vivo studies are limited, available data from animal models suggest that this compound effectively reduces viral load at lower concentrations than those reported for ribavirin. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action for both compounds.
Data Presentation
In Vitro Efficacy
The in vitro potency of an antiviral drug is a key indicator of its potential therapeutic efficacy. The following table summarizes the 50% effective concentration (EC50) of this compound and ribavirin against RSV in cell culture.
| Compound | Assay | Cell Line | RSV Strain | EC50 | pEC50 | Citation |
| This compound | Cytopathic Effect Inhibition | HeLaM | Wild-type (LO) | 0.07 ng/mL | 9.9 | [1] |
| Ribavirin | Not Specified | Hep2 | RSV-A | 30 µM | Not Reported | [2] |
Note: A direct comparison is challenging due to different cell lines and assay methodologies. However, the data strongly suggests a significantly higher potency for this compound.
In Vivo Efficacy
Preclinical animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. The following tables summarize the observed viral load reductions in animal models treated with this compound and ribavirin.
This compound: In Vivo Efficacy in BALB/c Mice [3]
| Dose (mg/kg) | Route of Administration | Treatment Schedule | Viral Load Reduction (log10) |
| 0.25 - 10 | Intravenous | Prophylactic (single dose 60 min prior to infection) | 0.5 - 1 |
| Not Specified | Intravenous | Therapeutic (daily, up to day 2 post-infection) | 0.7 - 1 |
This compound: In Vivo Efficacy in African Green Monkeys [2]
| Target Plasma Level | Treatment Schedule | Outcome |
| 50 ng/mL | Prophylactic or Therapeutic | 1 log10 reduction in peak viral load |
| 500 ng/mL | Prophylactic | Complete inhibition of RSV replication |
Ribavirin: In Vivo Efficacy in CYP-treated BALB/c Mice [4]
| Dose (mg/kg) | Route of Administration | Treatment Schedule | Viral Titer Reduction |
| 60 | Intraperitoneal | Three times a day for three days | Reduced to 30% of control |
| 90 | Intraperitoneal | Three times a day for three days | Reduced to 9% of control |
Experimental Protocols
A clear understanding of the experimental methodologies is essential for interpreting the presented data.
In Vitro Antiviral Assays
Plaque Reduction Neutralization Assay (PRNT) [5][6] This assay is a gold standard for quantifying neutralizing antibodies but can also be adapted to measure the inhibitory activity of antiviral compounds.
-
Cell Seeding: HEp-2 or Vero cells are seeded in 24-well plates and incubated to form a monolayer.
-
Compound Dilution: A serial dilution of the antiviral compound (e.g., this compound or ribavirin) is prepared.
-
Virus-Compound Incubation: The diluted compound is incubated with a known amount of RSV for a specific period (e.g., 1 hour at 37°C) to allow for interaction.
-
Infection: The cell monolayers are inoculated with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread and allow for plaque formation.
-
Incubation: Plates are incubated for several days to allow for the development of visible plaques.
-
Plaque Visualization and Counting: Plaques are visualized (e.g., by immunostaining for RSV proteins) and counted. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
In Vivo Animal Studies
BALB/c Mouse Model of RSV Infection [3][7][8]
-
Animal Model: Female BALB/c mice (typically 8-12 weeks old) are used. In some studies, mice are pre-treated with cyclophosphamide (CYP) to enhance RSV replication[4][8].
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., A2 strain).
-
Compound Administration: this compound is typically administered intravenously, while ribavirin has been administered intraperitoneally[3][4]. Dosing can be prophylactic (before infection) or therapeutic (after infection).
-
Monitoring: Animal weight and health are monitored daily.
-
Viral Load Quantification: At specific time points post-infection, mice are euthanized, and their lungs are harvested. Lung tissue is homogenized, and the viral load is quantified using:
-
Plaque Assay: To determine the amount of infectious virus.
-
Quantitative Reverse Transcription PCR (qRT-PCR): To measure the number of viral RNA copies.
-
Mechanism of Action
The distinct mechanisms of action of this compound and ribavirin underlie their different efficacy profiles.
This compound: RSV Fusion Inhibitor this compound is a small molecule that specifically targets the RSV fusion (F) protein. The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane. This compound binds to a pocket within the F protein, preventing the conformational changes necessary for membrane fusion. This effectively blocks the virus from entering the host cell and initiating replication.[3]
Ribavirin: Broad-Spectrum Antiviral Ribavirin is a synthetic nucleoside analog with broad-spectrum activity against both RNA and DNA viruses. Its mechanism of action against RSV is multifaceted and not fully elucidated but is thought to involve:
-
Inhibition of viral RNA polymerase: Ribavirin triphosphate can compete with natural nucleotides, leading to the inhibition of viral RNA synthesis.
-
Induction of lethal mutations: Incorporation of ribavirin into the viral genome can cause an "error catastrophe," leading to the production of non-viable virus particles.
-
Immunomodulatory effects: Ribavirin may also modulate the host immune response to the viral infection.
Mandatory Visualizations
Conclusion
The available preclinical data strongly support the superior in vitro potency of this compound over ribavirin against RSV. In vivo studies further demonstrate the significant antiviral activity of this compound in animal models. While ribavirin has been a treatment option for severe RSV infections, its efficacy is often considered marginal, and it is associated with notable side effects. This compound, with its targeted mechanism of action and high potency, represents a promising candidate for further clinical development as a more effective and potentially safer therapeutic for RSV infection. Direct comparative clinical trials will be essential to definitively establish the relative efficacy and safety of these two antiviral agents in human populations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 6. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus Infection in Mice and Detection of Viral Genomes in the Lung Using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of respiratory syncytial virus infection to evaluate antiviral activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to TMC353121 and Other RSV Fusion Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides an objective comparison of the cross-resistance profile of TMC353121 with other respiratory syncytial virus (RSV) fusion inhibitors, supported by experimental data and detailed methodologies.
This compound is a potent small molecule inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells. It acts by binding to the F protein and stabilizing it in its prefusion conformation, thereby preventing the conformational changes necessary for membrane fusion. However, the emergence of drug resistance, particularly cross-resistance among inhibitors targeting the same protein, presents a significant challenge in antiviral drug development.
Cross-Resistance Profile Centered on the K394R Mutation
A key mutation in the RSV F protein, K394R, has been identified as a major driver of cross-resistance to a variety of RSV fusion inhibitors. The following table summarizes the in vitro activity of this compound and other fusion inhibitors against wild-type (WT) RSV and an RSV variant harboring the K394R mutation. The data is presented as the half-maximal effective concentration (EC50), with a higher EC50 value indicating reduced susceptibility to the inhibitor.
| Inhibitor | EC50 (nM) vs. WT RSV | EC50 (nM) vs. K394R Mutant RSV | Fold Increase in EC50 (Resistance) | Reported Escape Mutations in F Protein |
| This compound | 2.42 | 2,500 | 1,033 | K394R, S398L, D486N |
| JNJ-53718678 | 0.83 | 5,000 | 6,024 | L141W, D489Y |
| BMS-433771 | 10.51 | >20,000 | >1,902 | F140I, V144A, D392G, K394R, D489Y |
| AK-0529 | 4.22 | 1,500 | 355 | D486N, D489V, D489Y |
| GS-5806 | 0.36 | 1.6 | 4 | L138F, F140L, F488L, F488S, N517I |
Data sourced from Zheng et al., 2021.
The K394R mutation confers significant resistance to this compound, increasing the EC50 value over 1,000-fold. This mutation also leads to high-level cross-resistance against JNJ-53718678 and BMS-433771. Interestingly, GS-5806 is only minimally affected by the K394R mutation, suggesting a different binding mode or mechanism of action that is less dependent on the residue at position 394.
Other Resistance-Associated Mutations
Beyond the well-characterized K394R mutation, several other substitutions in the RSV F protein have been associated with resistance to fusion inhibitors, including this compound. These include:
-
S398L: A single S398L mutation has been shown to result in a 194-fold resistance to this compound. When combined with K394R, it leads to a synergistic increase in resistance of over 30,000-fold.
-
D486N: This mutation is a known escape mutation for this compound, JNJ-2408068, and ziresovir (AK0529). A D486N single mutation can result in a 2,474-fold resistance to this compound.
-
F488L and T400I: These mutations are also commonly reported to confer resistance to various fusion inhibitors.
The clustering of these resistance mutations within specific regions of the F protein suggests a common binding pocket for many of these small molecule inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cross-resistance of RSV fusion inhibitors.
Dual-Luciferase Reporter Assay for Cell-Cell Fusion
This assay quantitatively measures the ability of an inhibitor to block RSV F protein-mediated cell-cell fusion.
Principle: Two populations of cells are co-cultured. "Effector" cells are co-transfected with a plasmid encoding the RSV F protein and a plasmid expressing a transcriptional activator (e.g., GAL4-NF-κB). "Target" cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the transcriptional activator (e.g., a GAL4 promoter). When the F protein on the effector cells mediates fusion with the target cells, the transcriptional activator can enter the nucleus of the fused cell and activate the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the extent of cell-cell fusion and can be measured using a luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 24-well plates.
-
For effector cells, co-transfect with a plasmid expressing the RSV F protein (wild-type or mutant) and a plasmid expressing the transcriptional activator.
-
For target cells, transfect with the reporter plasmid containing the luciferase gene.
-
Incubate the transfected cells for 24 hours.
-
-
Co-culture and Inhibitor Treatment:
-
Harvest the effector and target cells and mix them in a 1:1 ratio.
-
Plate the cell mixture in a 96-well plate.
-
Add serial dilutions of the fusion inhibitors (e.g., this compound) to the wells. Include a no-drug control.
-
Incubate the plate for an additional 24-48 hours to allow for cell fusion and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luciferase assay reagent and a luminometer.
-
To normalize for transfection efficiency and cell number, a second reporter plasmid expressing Renilla luciferase can be co-transfected, and its activity measured sequentially using a specific substrate.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each inhibitor concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Principle: A known amount of virus is pre-incubated with serial dilutions of the antiviral compound before being added to a monolayer of susceptible cells. If the compound is effective, it will neutralize the virus and prevent it from infecting the cells and forming plaques. The reduction in the number of plaques is proportional to the antiviral activity of the compound.
Protocol:
-
Cell Seeding:
-
Seed a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) in 6- or 12-well plates and grow to confluence.
-
-
Virus-Inhibitor Incubation:
-
Prepare serial dilutions of the antiviral compound.
-
Mix each dilution with a constant amount of RSV (typically 50-100 plaque-forming units, PFU).
-
Incubate the virus-inhibitor mixture for 1-2 hours at 37°C to allow the inhibitor to bind to the virus.
-
-
Infection:
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-inhibitor mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose). This restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet, which stains the living cells but not the dead cells within the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor).
-
The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of RSV fusion and how inhibitors like this compound intervene, as well as the workflow for identifying resistance mutations.
Caption: Mechanism of RSV fusion and its inhibition by this compound.
Caption: Experimental workflow for identifying and characterizing resistance mutations.
Validating TMC353121: A Comparative Analysis of Antiviral Activity in Primary Human Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of TMC353121 against Respiratory Syncytial Virus (RSV) in primary human cells. Data-driven comparisons with alternative antiviral agents, detailed experimental protocols, and visualizations of key pathways and workflows are presented to support informed decisions in antiviral drug development.
Executive Summary
Comparative Antiviral Activity in Primary Human Cells
The following table summarizes the available quantitative data on the antiviral potency of this compound and its comparators in primary human respiratory epithelial cells. It is important to note the absence of a specific 50% effective concentration (EC50) value for this compound in these primary cell models in the reviewed literature.
| Compound | Target | Cell Type | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | RSV Fusion (F) Protein | Primary Human Bronchial/Airway Epithelial Cells | Data not available | Low cytotoxicity reported in cell lines | Data not available in primary cells |
| GS-5806 | RSV Fusion (F) Protein | Primary Human Airway Epithelial (HAE) Cells | 0.37 ± 0.28 nM | >10 µM in primary cells | >23,000 |
| EDP-938 | RSV Nucleoprotein (N) | Primary Human Bronchial Epithelial Cells (HBECs) | 21 nM (Strain Long), 23 nM (Strain M37), 64 nM (Strain VR-955) | Data not available | Data not available |
| Ribavirin | Viral RNA Polymerase (multiple mechanisms) | Human Bronchial Epithelial Cells | Potent inhibition of RSV transcription reported, specific EC50 not consistently provided | Cell-type dependent | Low |
| Palivizumab | RSV Fusion (F) Protein | Primary Human Bronchial Epithelial (NHBE) Cells | Neutralization observed, specific EC50 not consistently provided | Not applicable (antibody) | Not applicable |
Mechanism of Action and Signaling Pathways
This compound, GS-5806, and Palivizumab all target the RSV F protein, a critical component for viral entry into host cells. By inhibiting the F protein, these agents prevent the fusion of the viral envelope with the host cell membrane, thereby blocking the initial stage of infection. EDP-938, in contrast, targets the viral nucleoprotein, interfering with viral replication at a post-entry stage. Ribavirin has a broader mechanism, primarily inhibiting viral RNA polymerase.
Caption: Mechanisms of action for this compound and comparator antivirals against RSV.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antiviral activity assays. Below are generalized protocols for evaluating antiviral efficacy in primary human cells, based on the available literature.
Culture of Primary Human Airway Epithelial Cells
Primary human bronchial or nasal epithelial cells are seeded on permeable supports and cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that closely mimics the in vivo airway.
Antiviral Activity Assay (EC50 Determination)
A standardized workflow for assessing the 50% effective concentration (EC50) of an antiviral compound in primary human airway epithelial cells is outlined below.
Caption: Standard workflow for determining the EC50 of antiviral compounds.
Cytotoxicity Assay (CC50 Determination)
To assess the 50% cytotoxic concentration (CC50), uninfected primary human airway epithelial cell cultures are treated with serial dilutions of the test compound. Cell viability is then measured using assays such as the MTT or LDH assay.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production. Differentiated primary human airway epithelial cell cultures are pre-treated with the antiviral agent and then infected with RSV. After an incubation period, the apical supernatant is collected and serially diluted to infect a monolayer of susceptible cells (e.g., HEp-2). The formation of viral plaques is then visualized and counted to determine the reduction in infectious virus titer.
Quantitative Reverse Transcription PCR (qRT-PCR)
To measure the effect of the antiviral compound on viral RNA replication, total RNA is extracted from the primary cell cultures at various time points post-infection. qRT-PCR is then performed using primers and probes specific for an RSV gene (e.g., the N gene) to quantify the amount of viral RNA.
Discussion and Future Directions
This compound has demonstrated significant promise as an RSV fusion inhibitor in preclinical studies. Its high potency in cell lines and efficacy in animal models underscore its potential. However, the critical next step for validating its clinical potential is the robust evaluation of its antiviral activity and cytotoxicity in well-differentiated primary human airway epithelial cell cultures.
The data presented for GS-5806 and EDP-938 in these physiologically relevant models provide a benchmark for such an evaluation. A direct, head-to-head comparison of this compound with these and other RSV inhibitors in primary human cell systems would provide invaluable data to guide its further development. Future studies should focus on:
-
Determining the EC50 and CC50 of this compound in well-differentiated primary human bronchial and nasal epithelial cells.
-
Comparing the efficacy of this compound against a panel of clinical RSV isolates in these primary cell models.
-
Investigating the potential for synergistic effects when this compound is combined with antivirals that have different mechanisms of action.
By addressing these key research questions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound for the treatment of RSV infections.
References
Comparative Analysis of TMC353121 Against Next-Generation RSV Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the respiratory syncytial virus (RSV) fusion inhibitor TMC353121 against a selection of next-generation RSV inhibitors. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available preclinical and clinical data. This document summarizes key quantitative data, outlines experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of these antiviral compounds.
Executive Summary
Respiratory syncytial virus (RSV) remains a primary cause of lower respiratory tract infections, particularly in infants and the elderly. While prophylactic options exist, the need for effective therapeutic agents is significant. This compound, a potent small-molecule inhibitor of the RSV fusion (F) protein, has demonstrated significant antiviral activity. This guide compares this compound with other next-generation RSV inhibitors, including those targeting the F protein (fusion inhibitors) and the viral RNA-dependent RNA polymerase (L protein inhibitors). The comparative analysis focuses on in vitro potency, in vivo efficacy, and resistance profiles to provide a comprehensive overview for the research and drug development community.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and selected next-generation RSV inhibitors. It is important to note that these data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Comparative In Vitro Potency of RSV Inhibitors
| Compound | Class | Target | RSV Strain(s) | Assay Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) |
| This compound | Fusion Inhibitor | F Protein | A, B, Clinical Isolates | HeLaM | 0.07 ng/mL (pEC50 9.9)[1] | >25 µM[2] | >357,143 |
| Ziresovir (AK0529) | Fusion Inhibitor | F Protein | A and B subtypes | Not Specified | EC90 at nanomolar concentrations[3] | Not Specified | Not Specified |
| Sisunatovir (RV521) | Fusion Inhibitor | F Protein | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Presatovir (GS-5806) | Fusion Inhibitor | F Protein | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| PC786 | Polymerase Inhibitor | L Protein (RdRp) | RSV-A | HEp-2 | 0.09 to 0.71 nM[4] | >14 µM[4] | >19,718 |
| PC786 | Polymerase Inhibitor | L Protein (RdRp) | RSV-B | HEp-2 | 1.3 to 50.6 nM[4] | >14 µM[4] | >276 |
| ALS-8112 (active metabolite of ALS-8176) | Polymerase Inhibitor | L Protein (RdRp) | RSV (replicon) | Not Specified | 0.15 µM[5] | Not Specified | Not Specified |
| ALS-8112-TP (triphosphate form) | Polymerase Inhibitor | L Protein (RdRp) | RSV Polymerase | Biochemical Assay | IC50 of 0.02 µM[5] | Not applicable | Not applicable |
Table 2: Comparative In Vivo Efficacy of RSV Inhibitors in Animal Models
| Compound | Animal Model | Dosing Regimen | Viral Load Reduction | Reference |
| This compound | BALB/c Mice | 0.25–10 mg/kg (intravenous) | Significant reduction in lung viral load.[6] | [6] |
| This compound | African Green Monkeys | Continuous infusion | Dose-dependent reduction in viral load (1 log10 to complete inhibition).[7] | [7] |
| Ziresovir (AK0529) | BALB/c Mice | Oral administration | Demonstrated antiviral efficacy.[3] | [3] |
| PC786 | BALB/c Mice | Intranasal/Intratracheal (2 mg/mL) | Undetectable viral loads in the lungs. | [8] |
| PC786 | Cotton Rats | Intranasal (>3.3 mg/mL) | Lung viral load below detection limits. | [8] |
| ALS-8176 | Non-human Primates | Oral administration | Inhibited RSV replication.[9] | [9] |
Resistance Profiles
A critical aspect of antiviral drug development is the potential for the emergence of resistance.
-
This compound and other Fusion Inhibitors : Resistance to fusion inhibitors often arises from mutations in the F protein. The K394R mutation in the F protein has been shown to confer cross-resistance to multiple fusion inhibitors, including this compound, BMS-433771, and JNJ-53718678.[10][11] This mutation appears to destabilize the pre-fusion conformation of the F protein, thereby increasing its fusion activity and reducing the efficacy of inhibitors that stabilize this conformation.[10]
-
Polymerase Inhibitors : For the non-nucleoside polymerase inhibitor PC786, a dominant mutation in the L protein (Y1631H) has been identified in vitro that confers resistance.[4] The nucleoside analog ALS-8112 has been shown to select for resistance-associated mutations within the RNA polymerase-encoding region of the L gene.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols for key assays used in the evaluation of RSV inhibitors.
Plaque Reduction Assay
This assay is a gold-standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Culture : A confluent monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) is prepared in 96-well plates.[7][12]
-
Virus and Compound Preparation : A known titer of RSV is mixed with serial dilutions of the test compound and incubated.[7]
-
Infection : The cell monolayers are washed, and the virus-compound mixtures are added to the wells.[7]
-
Incubation : The plates are incubated to allow for virus adsorption.[7]
-
Overlay : The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[12]
-
Fixation and Staining : After a suitable incubation period for plaque development, the cells are fixed and stained (e.g., with crystal violet or immunostaining for a viral protein) to visualize the plaques.[2][7]
-
Quantification : Plaques are counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[7]
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify viral RNA levels in biological samples, providing a measure of viral load.
-
RNA Extraction : Total RNA is extracted from the sample (e.g., lung tissue homogenate, nasal wash) using a commercial RNA isolation kit.[13]
-
Internal Control : An internal control RNA is often added during extraction to monitor the efficiency of the process.
-
Reverse Transcription : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.[13]
-
Real-Time PCR : The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of the RSV genome (e.g., the matrix protein gene).
-
Quantification : A standard curve is generated using known quantities of a plasmid containing the target RSV sequence to allow for absolute quantification of viral RNA copies in the sample. The results are typically expressed as viral RNA copies per milliliter or per microgram of total RNA.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of RSV fusion and polymerase inhibitors, as well as a typical experimental workflow for evaluating antiviral compounds.
Caption: Mechanism of RSV Fusion Inhibition by this compound.
Caption: Mechanism of RSV Polymerase Inhibition.
Caption: General Workflow for Antiviral Drug Discovery and Development.
References
- 1. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosb.com [biosb.com]
- 13. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of TMC353121: A Comparative Guide to its Performance in Animal Models of RSV Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of TMC353121, a novel respiratory syncytial virus (RSV) fusion inhibitor, with other key anti-RSV agents. The data presented is collated from various preclinical studies in established animal models of RSV infection, offering a valuable resource for researchers in the field of antiviral drug development.
Executive Summary
This compound has demonstrated potent antiviral activity in multiple animal models of RSV infection, significantly reducing viral load and mitigating lung pathology. As a small molecule inhibitor of the RSV fusion (F) protein, it represents a promising therapeutic candidate. This guide benchmarks its performance against the historically used antiviral, ribavirin, the prophylactic monoclonal antibody, palivizumab, its precursor molecule JNJ-2408068, and other fusion inhibitors. While direct head-to-head comparative studies are limited, the available data suggests that this compound and other next-generation fusion inhibitors offer significant improvements in potency and efficacy over older treatments.
Mechanism of Action: RSV Fusion Inhibition
This compound and similar fusion inhibitors target the RSV F protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to mediate the fusion of the viral envelope with the host cell membrane. Fusion inhibitors bind to a pocket within the F protein, stabilizing it in its pre-fusion conformation and preventing the structural rearrangements necessary for membrane fusion. This mechanism effectively blocks viral entry and subsequent replication.[1][2]
Mechanism of Action of RSV Fusion Inhibitors like this compound.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and comparator compounds in various animal models of RSV infection. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of this compound in BALB/c Mice
| Treatment Regimen | Dose (mg/kg) | Route | Timing of Administration | Viral Load Reduction (log10 PFUe/g lung) | Reference |
| This compound | 0.25 - 10 | IV | Prophylactic (single dose) | 0.5 - 1.0 | [1] |
| This compound | 10 | IV | Therapeutic (up to 48h post-infection) | Significant reduction | [1][2] |
Table 2: Efficacy of this compound in African Green Monkeys
| Treatment Regimen | Target Plasma Level (ng/mL) | Route | Timing of Administration | Viral Load Reduction | Reference |
| This compound | 50 | Continuous IV Infusion | Prophylactic & Therapeutic | 1 log10 reduction of peak viral load | [3] |
| This compound | 500 | Continuous IV Infusion | Prophylactic | Complete inhibition of RSV shedding | [3] |
Table 3: Comparative Efficacy of Other RSV Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route | Timing of Administration | Viral Load Reduction | Reference |
| Ribavirin | BALB/c Mice | 60-90 mg/kg (tid) | IP | Therapeutic | Significant reduction | |
| Palivizumab | Cotton Rat | 15 mg/kg | IM | Prophylactic | >99% reduction in lung viral titers | |
| GS-5806 | Cotton Rat | 10 mg/kg | IP | Prophylactic | ~1.5 log10 reduction | |
| JNJ-53718678 | Cotton Rat | 40 mg/kg | PO | Therapeutic (single dose) | Moderate reduction | [4] |
| JNJ-53718678 | Cotton Rat | 25 mg/kg (qd) | PO | Therapeutic (multiple doses) | ~1.5 log10 decrease | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols for RSV infection in commonly used animal models.
BALB/c Mouse Model of RSV Infection
-
Animals: 8- to 12-week-old female BALB/c mice are commonly used.
-
Virus: Human RSV A2 strain is typically used for infection.
-
Infection: Mice are anesthetized and intranasally inoculated with a viral suspension (e.g., 2 x 10^6 PFU in 100 µL).
-
Drug Administration:
-
Prophylactic: The test compound is administered prior to viral challenge. For this compound, intravenous (IV) administration has been used.[1]
-
Therapeutic: The test compound is administered at various time points after viral challenge (e.g., 24, 48 hours post-infection).
-
-
Efficacy Endpoints:
-
Viral Load: Lungs are harvested at a specific time point (e.g., day 4 post-infection), homogenized, and viral titers are determined by plaque assay or qRT-PCR.
-
Lung Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze the influx of inflammatory cells (e.g., macrophages, lymphocytes).
-
Clinical Signs: Body weight and other clinical signs of illness are monitored daily.
-
Cotton Rat Model of RSV Infection
-
Animals: Inbred cotton rats (Sigmodon hispidus) are a semi-permissive model for human RSV.
-
Virus: Human RSV strains (e.g., A2, Long) are used for infection.
-
Infection: Animals are lightly anesthetized and infected intranasally with a viral suspension.
-
Drug Administration: The route and timing of administration depend on the compound being tested (e.g., intraperitoneal for GS-5806, oral for JNJ-53718678).
-
Efficacy Endpoints:
-
Viral Titer: Lung and nasal turbinate tissues are collected at peak viral replication (typically days 4-5 post-infection) to determine viral loads.
-
Pulmonary Histopathology: Lung sections are examined for signs of inflammation, such as peribronchiolitis and interstitial pneumonia.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an anti-RSV compound.
General Experimental Workflow for In Vivo RSV Antiviral Testing.
Conclusion
This compound demonstrates significant in vivo efficacy against RSV in multiple animal models, positioning it as a strong candidate for further clinical development. Its ability to reduce viral replication and associated lung inflammation highlights the potential of RSV fusion inhibitors as a therapeutic strategy. While direct comparative efficacy data remains a key area for future research, the compiled evidence suggests a favorable profile for this compound compared to older anti-RSV agents. This guide provides a foundational understanding for researchers to contextualize the performance of this compound and to inform the design of future preclinical and clinical studies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of TMC353121 in Combination Therapies Against Respiratory Syncytial Virus
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of TMC353121, a potent respiratory syncytial virus (RSV) fusion inhibitor, when used in combination with other antiviral agents. While direct experimental data on synergistic combinations involving this compound is limited in publicly available literature, this document outlines a scientifically-grounded rationale for such combinations based on its mechanism of action and findings from studies with other RSV fusion inhibitors. Detailed experimental protocols are provided to facilitate further research in this promising area.
This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia, which are hallmarks of RSV infection.[1][2][3] By inhibiting the F protein, this compound effectively halts the virus at the initial stages of infection.[1][2][3][4] In preclinical studies involving murine and non-human primate models, this compound has demonstrated significant efficacy in reducing viral load and mitigating lung inflammation.[1][2][4][5][6]
Rationale for Combination Therapy
The strategy of combining antiviral drugs with different mechanisms of action is a well-established approach to enhance efficacy, reduce the dosage of individual agents, and minimize the emergence of drug-resistant viral strains. For RSV, a combination therapy involving this compound could target multiple stages of the viral life cycle, leading to a more robust and durable antiviral response.
Potential Synergistic Combinations with this compound
Based on the mechanism of action of this compound and the existing landscape of anti-RSV agents, the following combinations are proposed for investigation:
-
This compound + RNA-dependent RNA polymerase (RdRp) Inhibitors: RdRp is a crucial enzyme for the replication of the viral RNA genome. Combining a fusion inhibitor like this compound with an RdRp inhibitor would target both the entry and replication stages of the viral life cycle. Studies on other RSV fusion inhibitors have shown additive to synergistic effects when combined with RdRp inhibitors.[5]
-
This compound + Ribavirin: Ribavirin is a nucleoside analog with broad-spectrum antiviral activity, including against RSV.[7][8] Although its precise mechanism against RSV is not fully elucidated, it is known to interfere with viral RNA synthesis. A combination with this compound could offer a dual assault on viral entry and replication.
-
This compound + Palivizumab: Palivizumab is a humanized monoclonal antibody that also targets the RSV F protein, albeit at a different epitope.[9][10][11] While both agents target the same protein, their distinct binding sites could potentially lead to an enhanced inhibitory effect. However, it is also possible that they could compete, leading to antagonistic effects, as has been observed with combinations of other fusion inhibitors.[5]
Quantitative Analysis of Potential Synergistic Combinations
The following table summarizes the potential antiviral agents for combination therapy with this compound, their mechanisms of action, and the expected outcomes based on preclinical rationale. The EC50 values for this compound are derived from existing literature, while the hypothetical combination data is based on findings from similar compounds.
| Antiviral Agent | Mechanism of Action | This compound EC50 (nM) | Potential Combination Outcome | Rationale |
| ALS-8176 (RdRp Inhibitor) | Inhibits viral RNA replication by targeting the RdRp enzyme. | ~1.4 | Synergistic/Additive | Targets a different and essential step in the viral life cycle (replication) from this compound (entry). |
| Ribavirin | Nucleoside analog that interferes with viral RNA synthesis. | ~1.4 | Synergistic/Additive | Dual targeting of viral entry and replication processes.[7] |
| Palivizumab | Monoclonal antibody that binds to the RSV F protein, inhibiting fusion. | ~1.4 | Additive/Antagonistic | Both agents target the F protein; the outcome depends on their binding interactions.[9][10][11] |
Experimental Protocols
To empirically determine the synergistic, additive, or antagonistic effects of this compound with other antiviral agents, a checkerboard assay is the standard in vitro method.
Checkerboard Assay for Antiviral Synergy
Objective: To quantify the in vitro interaction between this compound and another antiviral agent against RSV.
Materials:
-
Cell Lines: HEp-2 or Calu-3 cells are commonly used for RSV infection studies.[1][4][6][12][13][14]
-
Virus: A laboratory-adapted strain of RSV (e.g., A2 strain).
-
Compounds: this compound and the second antiviral agent of interest.
-
Assay Plates: 96-well cell culture plates.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability assay reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed HEp-2 or Calu-3 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound and the second antiviral agent in cell culture medium.
-
Checkerboard Setup:
-
Add serial dilutions of this compound along the x-axis of the 96-well plate.
-
Add serial dilutions of the second antiviral agent along the y-axis.
-
The plate will then contain a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no drugs (virus control).
-
-
Infection: Infect the cells with RSV at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to allow for viral cytopathic effect (CPE) to develop in the virus control wells (typically 3-5 days).
-
Quantification of Antiviral Activity: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to measure the reduction in viral CPE.
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Calu-3 cell line as a model of in vitro respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. mdpi.com [mdpi.com]
- 11. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Handling Protocol for TMC353121
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of TMC353121, a potent respiratory syncytial virus (RSV) fusion inhibitor. As a research chemical with an evolving safety profile, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain a secure laboratory environment.
I. Hazard Identification and Risk Assessment
Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
The toxicological properties have not been fully investigated.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk during all stages of handling, from preparation to disposal.
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., neoprene over nitrile) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Laboratory coat | Disposable gown with tight cuffs |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or when handling larger quantities. |
III. Safe Handling and Operational Procedures
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill cleanup materials readily available.
-
If preparing solutions, use the smallest feasible quantity.
-
-
Weighing and Reconstitution:
-
Handle solid this compound in a manner that avoids dust generation.
-
Use a dedicated, calibrated analytical balance within the fume hood.
-
For reconstitution, slowly add the solvent to the solid to prevent splashing. Common solvents used in research settings include Dimethyl Sulfoxide (DMSO).
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers sealed when not in use.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces that may have come into contact with this compound with an appropriate deactivating solution or a suitable solvent followed by a detergent solution.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
IV. Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
Emergency Response Plan
Caption: A clear action plan in the event of a spill or exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
V. Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical waste. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous waste. |
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
